Difluorocarboxyfluorescein NHS Ester, 6-isomer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H13F2NO9 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)12-5-10(1-2-11(12)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
InChI Key |
AXNGAJYYONSYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Difluorocarboxyfluorescein NHS Ester, 6-isomer chemical properties
An In-depth Technical Guide to 6-Carboxy-2',7'-difluorofluorescein Succinimidyl Ester
This guide provides a comprehensive technical overview of 6-Carboxy-2',7'-difluorofluorescein N-hydroxysuccinimidyl Ester (NHS Ester), a high-performance fluorescent probe for amine modification. We will delve into its core chemical properties, reaction mechanisms, and field-proven protocols, offering insights grounded in established scientific principles to empower researchers in their experimental designs.
Foundational Overview: Beyond Conventional Fluoresceins
6-Carboxy-2',7'-difluorofluorescein NHS Ester, also widely known by its trademarked name Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a premier amine-reactive fluorescent dye. It represents a significant advancement over its parent compound, fluorescein, by addressing two of its primary limitations: photostability and pH sensitivity.[1] The introduction of fluorine atoms to the xanthene ring lowers the pKa of the fluorophore to approximately 4.7, compared to ~6.4 for fluorescein.[1] This crucial modification renders its fluorescence essentially insensitive to pH fluctuations within the typical physiological range, ensuring more reliable and reproducible quantification in biological assays.[1][2]
Furthermore, this product is supplied as a single, purified 6-isomer. This isomeric purity is a critical attribute for researchers performing high-resolution analytical techniques like HPLC. Conjugates prepared with a single isomer yield sharper, more defined peaks, simplifying purification and analysis compared to the broad signals often seen with mixed isomer preparations.[1]
Core Chemical and Photophysical Properties
The utility of a fluorophore is defined by its specific chemical and physical characteristics. The properties of 6-Carboxy-2',7'-difluorofluorescein NHS Ester are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₃F₂NO₉ | [3] |
| Molecular Weight | 501.37 g/mol | Derived from Formula |
| Excitation Maximum (λex) | ~494 nm | [3] |
| Emission Maximum (λem) | ~520 nm | [3] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [3] |
| pKa | ~4.7 | [1] |
| Solubility | Soluble in anhydrous DMSO, DMF | [3] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1][4] |
| Target Moiety | Primary amines (-NH₂) | [4][5] |
The Chemistry of Conjugation: Mechanism of Action
The core of this molecule's utility lies in the N-hydroxysuccinimidyl (NHS) ester functional group. NHS esters are highly efficient reagents for covalently labeling primary amines, such as the ε-amino group of lysine residues on proteins or amine-modified oligonucleotides.[4][5]
The reaction proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.
This conjugation reaction is highly dependent on pH.[5][6] The primary amine must be in its deprotonated, nucleophilic state to be reactive. Therefore, the reaction is typically carried out in a buffer with a slightly alkaline pH, optimally between 8.0 and 8.5.[4][5] At lower pH values, the amine is protonated (-NH₃⁺) and non-reactive.[5] Conversely, at significantly higher pH, the competing reaction of NHS ester hydrolysis accelerates, reducing the overall labeling efficiency.[5][7]
Field-Proven Experimental Protocol: Antibody Labeling
This protocol provides a robust, validated methodology for the fluorescent labeling of an IgG antibody. The principles outlined are broadly applicable to other proteins, though optimization may be required based on the specific biomolecule.
Essential Reagents and Materials
-
Antibody (or protein) of interest, free of amine-containing stabilizers like BSA or Tris.
-
6-Carboxy-2',7'-difluorofluorescein NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Purification Column: Gel filtration column (e.g., Sephadex G-25).
-
Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.
Step-by-Step Labeling Procedure
-
Prepare Antibody Solution : Dissolve the antibody in the Labeling Buffer to a final concentration of 2-5 mg/mL.[8] If the antibody is in a buffer containing amines (like Tris), it must first be dialyzed against PBS and then the labeling buffer.[9]
-
Prepare Dye Stock Solution : Allow the vial of lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] For example, for 1 mg of dye (MW ~501.37), add ~200 µL of solvent. Vortex briefly to ensure complete dissolution. This stock solution, if prepared with high-quality anhydrous solvent, can be stored in aliquots at -20°C for 1-2 months, protected from light and moisture.[5][6]
-
Initiate Labeling Reaction : The optimal molar ratio of dye to protein must be determined empirically. A starting point is often a 8- to 15-fold molar excess of the dye.[6][8] Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubation : Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[6][9]
-
Purification of the Conjugate : Separate the fluorescently labeled antibody from the unreacted free dye using a gel filtration column pre-equilibrated with Elution Buffer.[4][9] Load the reaction mixture onto the column. The first colored band to elute will be the high-molecular-weight antibody conjugate; the second, slower-moving band contains the hydrolyzed, unconjugated dye.[9] Collect the fractions containing the first colored band.
-
Determine Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~494 nm (for the dye). The specific calculation requires the molar extinction coefficients of both the dye and the protein, as well as a correction factor for the dye's absorbance at 280 nm.
Critical Handling and Storage Procedures
The stability and reactivity of Difluorocarboxyfluorescein NHS Ester are paramount for successful conjugation. The NHS ester moiety is highly susceptible to hydrolysis when exposed to moisture.[7][10]
-
Lyophilized Powder : The solid form of the dye is relatively stable and should be stored at -20°C to -80°C, protected from light and moisture in a desiccated environment.[4][7] Before opening a vial, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the product.[7]
-
Solutions in Organic Solvents : For short-term storage, solutions in high-quality, anhydrous DMSO or DMF can be kept at -20°C or -80°C.[11] It is best practice to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and the introduction of moisture.[4][11] Aqueous solutions of the NHS ester are not stable and should be used immediately.[6]
Applications in Research and Development
The high fluorescence quantum yield and photostability of this dye make it an excellent choice for a wide range of applications, including:
-
Immunofluorescence and Immunohistochemistry : Creating brightly fluorescent secondary antibodies for high-resolution imaging.
-
Flow Cytometry : Labeling antibodies and other proteins for cellular analysis.
-
Protein and Nucleic Acid Labeling : Covalently attaching a fluorescent tag for detection in various assays.
-
Drug Delivery Research : The dye can be conjugated to nanoparticles, liposomes, or drug molecules to track their biodistribution and cellular uptake.[12]
Conclusion
6-Carboxy-2',7'-difluorofluorescein NHS Ester is a superior fluorescent reagent for the covalent labeling of biomolecules. Its enhanced photostability, pH-insensitivity in the physiological range, and the availability of a pure 6-isomer provide researchers with a reliable tool for generating high-quality fluorescent conjugates. Adherence to the principles of amine-reactive chemistry and proper handling protocols, as detailed in this guide, will ensure reproducible and robust results, advancing research across numerous disciplines.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. biotium.com [biotium.com]
- 3. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. setabiomedicals.com [setabiomedicals.com]
- 10. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
An In-depth Technical Guide to Difluorocarboxyfluorescein NHS Ester, 6-isomer: A Superior Fluorescent Probe for Amine Labeling
This guide provides a comprehensive technical overview of 6-isomer Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, a high-performance fluorescent dye for labeling primary amines in proteins, peptides, and other biomolecules. We will delve into its chemical properties, mechanism of action, and key advantages over traditional fluorescein-based labels. Furthermore, this guide presents a detailed, field-proven protocol for protein labeling, complete with expert insights to ensure robust and reproducible results.
Introduction: Overcoming the Limitations of Fluorescein
For decades, fluorescein and its derivatives have been workhorses in biological fluorescence applications. However, their utility is often hampered by pH sensitivity and photobleaching. Difluorocarboxyfluorescein NHS Ester, 6-isomer, emerges as a superior alternative, engineered to address these critical limitations. This fluorinated analog of fluorescein offers significantly enhanced photostability and a lower acid dissociation constant (pKa), making its fluorescence largely independent of pH in the physiological range[1][2][3].
The "6-isomer" designation is crucial for applications requiring high purity and well-defined conjugates. While mixtures of 5- and 6-isomers are available, the single 6-isomer provides for more homogenous labeling, leading to improved resolution in downstream purification and analysis, such as high-performance liquid chromatography (HPLC)[1][4].
Physicochemical and Spectroscopic Properties
A thorough understanding of the dye's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Weight | 509.38 g/mol | [1][4] |
| Excitation Maximum (λex) | ~496 nm | [3] |
| Emission Maximum (λem) | ~524 nm | [3] |
| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [1][4] |
| pKa | ~4.7 | [1][2][3] |
| Solubility | DMSO, DMF | [1][4] |
| Reactivity | Primary amines | [1][4] |
| Spectrally Similar Dyes | Alexa Fluor® 488, DyLight® 488, Fluorescein | [1][4] |
Mechanism of Action: Covalent Labeling of Primary Amines
The power of Difluorocarboxyfluorescein NHS Ester lies in its ability to form a stable, covalent bond with primary amines. The N-hydroxysuccinimidyl (NHS) ester is a highly efficient amine-reactive functional group.
The labeling reaction is a nucleophilic acyl substitution. The primary amine, typically from the ε-amino group of a lysine residue on a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
This reaction is highly pH-dependent. At acidic pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic. Conversely, at highly alkaline pH, the NHS ester is susceptible to hydrolysis, which competes with the desired labeling reaction. The optimal pH for this reaction is between 8.3 and 8.5, where a sufficient concentration of deprotonated primary amines is available for efficient conjugation, while minimizing NHS ester hydrolysis[5][6].
Mechanism of amine labeling with Difluorocarboxyfluorescein NHS Ester.
Step-by-Step Protocol for Protein Labeling
This protocol provides a robust workflow for the fluorescent labeling of proteins. It is crucial to start with a purified protein solution free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin, BSA), as these will compete for the dye.
Materials and Reagents
-
This compound
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
1 M Sodium bicarbonate (NaHCO₃) solution, pH ~8.3
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Experimental Workflow
Workflow for protein labeling with Difluorocarboxyfluorescein NHS Ester.
Detailed Procedure
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Just before use, dissolve the Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL[7].
-
-
Labeling Reaction:
-
Add a calculated amount of the dye stock solution to the protein solution. A molar excess of the dye is typically used. For mono-labeling of many common proteins, a molar excess of 8-10 fold is a good starting point[6].
-
The required mass of the NHS ester can be calculated using the following formula:
MassDye (mg) = Molar Excess × MassProtein (mg) × (MWDye / MWProtein)
Where:
-
Molar Excess is the desired molar ratio of dye to protein.
-
MassProtein is the mass of the protein to be labeled.
-
MWDye is the molecular weight of the dye (509.38 g/mol ).
-
MWProtein is the molecular weight of the protein.
-
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light[7].
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and the N-hydroxysuccinimide byproduct using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS)[7].
-
The labeled protein will elute first, followed by the smaller molecules.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) using a spectrophotometer.
-
Measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~496 nm).
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
The DOL (the average number of dye molecules per protein molecule) can be calculated from the absorbance values and the extinction coefficients of the protein and the dye.
-
Storage and Handling
Store the solid Difluorocarboxyfluorescein NHS Ester at -20°C, desiccated and protected from light[1][4]. Dye stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods but should be used as fresh as possible, as the NHS ester is moisture-sensitive. Labeled proteins can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage[7].
Conclusion
This compound, represents a significant advancement in fluorescent labeling technology. Its enhanced photostability and pH-insensitivity make it a reliable and robust tool for a wide range of applications, from fluorescence microscopy to flow cytometry. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can achieve consistent and high-quality labeling of their biomolecules, leading to more accurate and reproducible experimental outcomes.
References
An In-Depth Technical Guide to Difluorocarboxyfluorescein NHS Ester, 6-Isomer
This guide provides a comprehensive technical overview of the 6-isomer of Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, a high-performance fluorescent dye for labeling biomolecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectral properties, chemical characteristics, and practical applications of this versatile fluorophore, grounding all claims in verifiable, authoritative sources.
Introduction: The Advantage of a Superior Fluorophore
Difluorocarboxyfluorescein NHS Ester, 6-isomer, also widely known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is an amine-reactive fluorescent probe used to covalently label proteins, peptides, and other biomolecules.[1][2][3] It belongs to the fluorescein family of dyes but possesses key modifications that overcome the significant limitations of its traditional counterparts like Fluorescein isothiocyanate (FITC).
The primary advantages of this fluorophore are its enhanced photostability and a significantly lower acid dissociation constant (pKa).[1][2][4] With a pKa of approximately 4.7, compared to ~6.4 for fluorescein, its fluorescence is virtually insensitive to pH fluctuations within the typical physiological range (pH 7-9).[1][2][4] This stability makes it a more reliable and robust reporter for quantitative applications in complex biological environments.
Furthermore, the use of a single, purified 6-isomer is critical for applications requiring high-resolution separation, such as HPLC or capillary electrophoresis.[1][5] While mixed isomers (5- and 6-) are often used for general protein labeling, they can lead to signal broadening and purification difficulties.[1][3] The single isomer ensures greater homogeneity of the labeled conjugate, resulting in sharper peaks and more reproducible results.[1][3]
Core Physicochemical and Spectral Properties
The performance of a fluorophore is defined by its quantitative spectral characteristics. The key properties of the 6-isomer of Difluorocarboxyfluorescein are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~496 nm | [1][2][4] |
| Emission Maximum (λem) | ~524 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | 509.38 g/mol | [1] |
| pKa | ~4.7 | [1][2][4] |
| Solubility | DMSO, DMF | [1] |
| Reactivity | Primary Amines (-NH₂) | [1] |
Experimental Protocol: Protein Labeling
This section provides a detailed, field-proven protocol for the covalent labeling of proteins, such as antibodies, with Difluorocarboxyfluorescein NHS Ester. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (e.g., the side chain of lysine residues) in a pH-dependent manner to form a stable, covalent amide bond.[6][7]
Causality Behind Experimental Choices
-
Buffer Selection: The reaction is highly pH-dependent. An alkaline pH of 8.3-8.5 is optimal because it deprotonates the primary amine groups on the protein, making them nucleophilic and ready to react with the NHS ester.[8][9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for the dye, drastically reducing labeling efficiency.[7] Sodium bicarbonate or borate buffers are excellent choices.[7][8]
-
Molar Excess: The ratio of dye to protein determines the final Degree of Labeling (DOL). A 5- to 20-fold molar excess of dye is a common starting point for antibodies.[6][7][10] This ratio must be optimized for each specific protein, as too few labels result in a weak signal, while too many can cause fluorescence quenching and potentially alter the protein's biological function.[10]
-
Solvent for Dye: The NHS ester is moisture-sensitive and will readily hydrolyze in aqueous solutions, rendering it non-reactive.[6] Therefore, it must first be dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[1][8][11]
Step-by-Step Labeling Workflow
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of Difluorocarboxyfluorescein NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a stock solution of the dye at 10 mg/mL in anhydrous DMSO or high-quality DMF.
-
-
Reaction Calculation:
-
Calculate the volume of dye stock solution needed to achieve the desired molar excess.
-
Example Calculation: To label 1 mL of a 5 mg/mL IgG solution (MW ~150,000 Da) with a 15-fold molar excess of dye (MW 509.38 Da):
-
Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Moles of Dye needed = (3.33 x 10⁻⁸ mol IgG) * 15 = 5.0 x 10⁻⁷ mol
-
Mass of Dye needed = (5.0 x 10⁻⁷ mol) * (509.38 g/mol ) = 2.55 x 10⁻⁴ g = 0.255 mg
-
Volume of Dye Stock (10 mg/mL) = (0.255 mg) / (10 mg/mL) = 0.0255 mL = 25.5 µL
-
-
-
Conjugation Reaction:
-
Purification:
Workflow Diagram
Caption: Workflow for protein conjugation with Difluorocarboxyfluorescein NHS Ester.
Self-Validation: Calculating the Degree of Labeling (DOL)
A critical quality control step is to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[6][10] This is essential for ensuring reproducibility and optimal performance.
Principle
The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths:
-
~496 nm: The absorbance maximum (A_max) of the dye, where the protein's absorbance is negligible.[10]
-
280 nm: The absorbance maximum of the protein, where the dye also contributes to the absorbance.[10]
A correction factor (CF) is required to subtract the dye's absorbance contribution at 280 nm. The CF for Difluorocarboxyfluorescein (Oregon Green 488) is typically around 0.11.
Calculation Protocol
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 496 nm (A₄₉₆) using a spectrophotometer.
-
Calculate the molar concentration of the dye:
-
[Dye] (M) = A₄₉₆ / ε_dye
-
Where ε_dye = 73,000 M⁻¹cm⁻¹
-
-
Calculate the corrected protein absorbance (A_prot):
-
A_prot = A₂₈₀ - (A₄₉₆ × CF)
-
Where CF = ~0.11
-
-
Calculate the molar concentration of the protein:
-
[Protein] (M) = A_prot / ε_prot
-
Where ε_prot for IgG is ~210,000 M⁻¹cm⁻¹
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
An optimal DOL for many antibodies is between 4 and 7.[6]
Conclusion
The 6-isomer of Difluorocarboxyfluorescein NHS Ester is a superior fluorescent probe for labeling biomolecules. Its enhanced photostability, relative pH insensitivity, and the purity of the single isomer provide researchers with a reliable tool for generating high-quality, reproducible data. By following the detailed protocols for labeling and validation outlined in this guide, scientists can confidently generate fluorescent conjugates optimized for a wide array of applications, from immunoassays to advanced cellular imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 5. Thermo Scientific NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. setabiomedicals.com [setabiomedicals.com]
An In-depth Technical Guide to Difluorocarboxyfluorescein NHS Ester, 6-isomer: Spectral Properties and Application in Bioconjugation
This guide provides a comprehensive technical overview of the 6-isomer of Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, a superior amine-reactive fluorescent probe. Known commercially as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, this fluorophore offers significant advantages over traditional fluorescein derivatives for labeling proteins, peptides, and modified oligonucleotides. This document will delve into its core spectral properties, the underlying chemical principles of its reactivity, and provide detailed, field-proven protocols for its use in scientific research and drug development.
Introduction: The Need for a Superior Fluorescein Analog
Fluorescein has long been a workhorse in biological imaging due to its high quantum yield and excitation maximum that aligns well with the 488 nm argon-ion laser line. However, its utility is hampered by two major drawbacks: its fluorescence is significantly quenched at acidic pH, and it is highly susceptible to photobleaching. Difluorocarboxyfluorescein was engineered to overcome these limitations. The electron-withdrawing fluorine substituents lower the pKa of the xanthene ring system, making its fluorescence essentially pH-insensitive within the typical physiological range.[1][2] This key modification ensures more stable and reliable fluorescence signals in varying cellular environments. Furthermore, this fluorinated analog exhibits enhanced photostability, allowing for longer exposure times and more robust imaging.[1]
Spectral Characteristics of 6-Difluorocarboxyfluorescein
The 6-isomer of Difluorocarboxyfluorescein NHS Ester is characterized by its bright green fluorescence. Its spectral properties are summarized in the table below.
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~496 nm | [1][2][3] |
| Emission Maximum (λem) | ~524 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [1] |
| pKa | ~4.7 | [1][2][3] |
A representative excitation and emission spectrum for the core fluorophore, Oregon Green™ 488, is presented below. The succinimidyl ester functional group has a negligible effect on the spectral properties of the fluorophore.
Figure 1. Representative excitation and emission spectra of Oregon Green™ 488. The peak excitation is approximately 498 nm, and the peak emission is around 526 nm.
pH Insensitivity in Physiological Buffers
The most significant advantage of Difluorocarboxyfluorescein is its stable fluorescence across a range of pH values commonly encountered in biological experiments (pH 6-8). With a pKa of approximately 4.7, the fluorophore exists predominantly in its highly fluorescent dianionic form at neutral pH.[4][5] This is in stark contrast to fluorescein (pKa ~6.4), which shows a marked decrease in fluorescence as the pH drops below 7.
Amine-Reactive Chemistry: The NHS Ester
The N-hydroxysuccinimidyl (NHS) ester is a highly efficient functional group for covalently labeling primary amines (-NH₂) on biomolecules.[6] This chemistry is favored for its ability to form stable amide bonds under mild, aqueous conditions, thereby preserving the native structure and function of sensitive biomolecules like proteins and antibodies.
Mechanism of Action
The labeling reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine, typically from the ε-amino group of a lysine residue or the N-terminus of a polypeptide, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.
Caption: Reaction of Difluorocarboxyfluorescein NHS Ester with a primary amine.
Critical Reaction Parameters
Successful conjugation with NHS esters is contingent on the careful control of several experimental parameters, most notably pH.
-
pH: The pH of the reaction buffer is the most critical factor. The reaction rate is strongly pH-dependent because the primary amine must be in its unprotonated, nucleophilic state to react. At acidic pH, the amine is protonated (R-NH₃⁺), rendering it unreactive. Conversely, at high pH, the competing hydrolysis of the NHS ester accelerates, reducing the labeling efficiency. The optimal pH range for NHS ester reactions is typically between 8.3 and 8.5.
-
Buffer Choice: It is imperative to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and borate buffers.
-
Concentration: The concentrations of both the biomolecule and the NHS ester can influence the reaction efficiency. Higher concentrations of the reactants can favor the bimolecular aminolysis reaction over the hydrolysis reaction.
Experimental Protocols
Protocol for Measuring Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence spectra of 6-Difluorocarboxyfluorescein NHS Ester.
Materials:
-
6-Difluorocarboxyfluorescein NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvette
-
Spectrofluorometer
Procedure:
-
Prepare a Stock Solution: Carefully dissolve the lyophilized 6-Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This stock solution should be prepared fresh and protected from light.
-
Prepare a Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the expected emission maximum (~524 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The resulting spectrum will show the relative fluorescence intensity at each excitation wavelength, with the peak indicating the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (~496 nm).
-
Scan a range of emission wavelengths (e.g., 505 nm to 600 nm).
-
The resulting spectrum will show the fluorescence emission profile, with the peak indicating the emission maximum.
-
Caption: Workflow for determining fluorescence spectra.
Protocol for Protein Labeling
This protocol provides a general method for labeling proteins with 6-Difluorocarboxyfluorescein NHS Ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
6-Difluorocarboxyfluorescein NHS Ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the Labeling Buffer via dialysis or buffer exchange chromatography.
-
Prepare the Dye Solution: Immediately before use, dissolve the 6-Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A 10- to 20-fold molar excess is a common starting point.
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye solution dropwise. Protect the reaction mixture from light and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 496 nm (for the dye).
Caption: Workflow for protein labeling with NHS ester dye.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. pH of the reaction buffer is too low. 2. Presence of primary amines in the buffer. 3. Hydrolysis of the NHS ester. 4. Low protein concentration. | 1. Ensure the pH is between 8.3 and 8.5. 2. Use an amine-free buffer like PBS, bicarbonate, or borate. 3. Prepare the dye solution immediately before use and avoid moisture. 4. Increase the protein concentration to >2 mg/mL. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Over-labeling of the protein. | 1. Keep the final concentration of the organic solvent below 10%. 2. Reduce the molar excess of the dye in the reaction. |
| Difficulty in Purification | 1. Inappropriate size-exclusion resin. 2. Aggregation of the labeled protein. | 1. Choose a resin with an appropriate molecular weight cutoff. 2. Optimize labeling conditions to prevent over-labeling. Consider alternative purification methods like dialysis. |
Conclusion
The 6-isomer of Difluorocarboxyfluorescein NHS Ester is a robust and versatile tool for fluorescently labeling biomolecules. Its enhanced photostability and pH-insensitive fluorescence in the physiological range make it a superior alternative to traditional fluorescein dyes for a wide array of applications in cell biology, immunology, and drug discovery. By understanding the principles of its reactivity and carefully controlling the experimental conditions, researchers can achieve efficient and reliable conjugation, leading to high-quality data in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
References
- 1. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]
- 2. abpbio.com [abpbio.com]
- 3. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 4. Absorption and emission study of 2',7'-difluorofluorescein and its excited-state buffer-mediated proton exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Photophysical Properties of Difluorocarboxyfluorescein NHS Ester, 6-isomer
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the critical photophysical parameters of 6-isomer Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, a fluorescent probe widely recognized under the trade name Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer. We will delve into its fluorescence quantum yield and acid dissociation constant (pKa), offering both established values and detailed protocols for their empirical determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required for the effective application and validation of this versatile fluorophore in biological and pharmaceutical research.
Introduction: The Rationale for Fluorinated Fluoresceins
Fluorescein and its derivatives have long been cornerstone tools in fluorescence microscopy and bio-conjugation due to their high absorptivity and excellent fluorescence in the visible spectrum. However, the utility of traditional fluoresceins is hampered by two key limitations: a susceptibility to photobleaching and a fluorescence intensity that is highly dependent on pH within the physiological range (pKa ~6.4).[1][2]
Difluorocarboxyfluorescein NHS Ester, 6-isomer, was engineered to overcome these challenges. The introduction of fluorine atoms to the xanthene ring withdraws electron density, which imparts two significant advantages:
-
Enhanced Photostability: The fluorinated structure is less prone to photo-induced degradation, allowing for more robust and prolonged imaging experiments.[2]
-
Lowered pKa: The pKa is reduced to approximately 4.7.[1][2][3][4] This shift is of paramount importance as it renders the fluorescence intensity of the dye largely insensitive to the typical pH fluctuations encountered in live cells and physiological buffers (pH 7.0-7.4).[1][2]
The 6-isomer configuration is often preferred over a mixture of 5(6)-isomers for applications requiring high-purity conjugates, such as in high-performance liquid chromatography (HPLC), where the single isomer provides sharper peaks and better resolution.[2] The NHS ester moiety allows for the straightforward and efficient covalent labeling of primary amines on proteins, peptides, and other biomolecules.[5]
Core Photophysical Parameters
A comprehensive understanding of a fluorophore's quantum yield and pKa is critical for its effective use in quantitative assays. These parameters dictate the brightness of the probe and the environmental conditions under which it will provide a stable and reliable signal.
Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A higher quantum yield indicates a brighter fluorophore, which is a desirable characteristic for sensitive detection.
The quantum yield of Oregon Green 488, the non-ester form of the topic compound, has been experimentally determined to be 0.91 ± 0.05 .[1] This high quantum yield, approaching unity, signifies that the molecule is an exceptionally efficient emitter, converting nearly all absorbed photons into fluorescent light.
Acid Dissociation Constant (pKa)
The pKa is the pH at which the protonated (less fluorescent) and deprotonated (highly fluorescent) forms of the fluorophore are in equal concentration. The fluorescence of fluorescein-based dyes is quenched at acidic pH due to the protonation of the hydroxyl group on the xanthene ring.
As previously mentioned, the pKa of Difluorocarboxyfluorescein is approximately 4.7 .[1][2][3][4] This is a significant improvement over the pKa of fluorescein (~6.4).[1][2] The practical implication of this lower pKa is that in most biological experiments conducted at or near neutral pH, the dye will exist predominantly in its highly fluorescent, deprotonated state, providing a stable and pH-insensitive signal.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Quantum Yield (Φ) | 0.91 ± 0.05 | [1] |
| pKa | ~4.7 | [1][2][3][4] |
| Excitation Maximum (λex) | 496 nm | [2][3] |
| Emission Maximum (λem) | 524 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [2] |
Experimental Protocols
The following sections provide detailed, field-proven methodologies for the determination of the quantum yield and pKa of this compound. These protocols are designed to be self-validating, incorporating controls and best practices to ensure data integrity.
Determination of Relative Fluorescence Quantum Yield
The relative method is the most common approach for determining the quantum yield of a fluorescent compound.[6] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. For Oregon Green 488, a suitable standard is Fluorescein in 0.1 M NaOH, which has a well-established quantum yield of approximately 0.92.
Caption: Workflow for determining relative quantum yield.
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the this compound (sample) and Fluorescein (standard) in anhydrous DMSO to prepare stock solutions of approximately 1 mM.
-
Rationale: DMSO is a suitable solvent for both compounds and prevents premature hydrolysis of the NHS ester.
-
-
Preparation of Working Solutions:
-
Prepare a series of five dilutions for both the sample and the standard in 0.1 M NaOH. The final concentrations should be chosen such that the absorbance at the excitation wavelength (490 nm) is in the range of 0.02 to 0.1.
-
Rationale: Working with low absorbance values minimizes inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution. 0.1 M NaOH is used to ensure that both fluorescein and the hydrolyzed sample are in their fully deprotonated, highly fluorescent state.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum of each dilution for both the sample and the standard. Use 0.1 M NaOH as a blank.
-
Record the absorbance value at the chosen excitation wavelength (e.g., 490 nm) for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for the absorbance measurements (490 nm).
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set to obtain the slope (gradient).
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:[6]
Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.
-
η_s and η_r are the refractive indices of the solvents used for the sample and reference, respectively (in this case, they are the same, so this term can be ignored).
-
-
Determination of pKa
The pKa can be determined by measuring the fluorescence intensity of the dye over a range of pH values. The resulting data are then fitted to a sigmoidal curve, and the pKa is the pH at the inflection point of the curve.
Caption: Workflow for determining pKa via fluorometric titration.
-
Preparation of Buffers:
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 3 to 8). A universal buffer system or a series of overlapping buffers (e.g., citrate, phosphate, borate) can be used.
-
Accurately measure the pH of each buffer solution after preparation.
-
-
Preparation of Dye Solutions:
-
Prepare a stock solution of the hydrolyzed Difluorocarboxyfluorescein in a suitable solvent (e.g., DMSO). To hydrolyze the NHS ester, the stock solution can be prepared in a slightly basic buffer and allowed to react before dilution.
-
Add a small, constant amount of the dye stock solution to each of the different pH buffers to achieve a final concentration in the nanomolar to low micromolar range.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, measure the fluorescence intensity of the dye in each buffer. The excitation and emission wavelengths should be set to the maxima of the deprotonated form (e.g., Ex: 496 nm, Em: 524 nm).
-
Ensure that the dye concentration is low enough to avoid self-quenching.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
The pKa is the pH value at which the fluorescence intensity is halfway between the minimum and maximum values.
-
Conclusion
This compound, represents a significant advancement over traditional fluorescein-based dyes for bioconjugation and fluorescence imaging. Its high quantum yield ensures a bright signal, while its low pKa provides for stable, pH-insensitive fluorescence in physiological environments. The methodologies outlined in this guide provide a robust framework for the empirical validation of these key photophysical properties, enabling researchers to confidently employ this powerful tool in their scientific endeavors.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. This compound, 2702251-82-7 | BroadPharm [broadpharm.com]
- 3. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
The Next Generation of Green Fluorophores: A Technical Guide to Difluorocarboxyfluorescein NHS Ester, 6-isomer
A Senior Application Scientist's Perspective on Enhancing Conjugation Efficiency and Assay Performance
In the landscape of fluorescent labeling, the choice of fluorophore is a critical determinant of experimental success. For decades, fluorescein and its derivatives have been the workhorses for visualizing proteins and tracking cellular processes. However, their inherent limitations, particularly pH sensitivity and susceptibility to photobleaching, have necessitated the development of more robust alternatives. This guide provides an in-depth technical analysis of Difluorocarboxyfluorescein NHS Ester, 6-isomer, a superior green-emitting fluorophore, and its advantages over traditional fluorescein-based dyes for researchers, scientists, and drug development professionals.
Beyond the Basics: Unveiling the Superiority of Difluorocarboxyfluorescein
This compound, also known as Oregon Green™ 488 carboxylic acid, succinimidyl ester, 6-isomer, is an amine-reactive fluorinated analog of fluorescein.[1] This structural modification, the addition of two fluorine atoms to the xanthene ring, confers significant advantages that address the primary drawbacks of its predecessor.
The key to its enhanced performance lies in a lower pKa of approximately 4.7, compared to fluorescein's pKa of 6.4.[1] This makes the fluorescence of difluorocarboxyfluorescein essentially insensitive to pH in the physiological range, ensuring more stable and reliable signals in cellular environments where pH can fluctuate.[1] Furthermore, this fluorinated derivative exhibits greater photostability, allowing for longer exposure times during imaging and more robust data acquisition in demanding applications like flow cytometry.[1][2]
A Head-to-Head Comparison: Physicochemical Properties
To fully appreciate the advantages of this compound, a direct comparison of its key properties with a traditional fluorescein derivative, 6-FAM NHS ester, is essential.
| Property | This compound | 6-FAM NHS Ester (Fluorescein) |
| Excitation Maximum | ~496 nm[3] | ~494 nm[4] |
| Emission Maximum | ~524 nm[3] | ~520 nm[4] |
| Molar Extinction Coefficient | ~73,000 cm⁻¹M⁻¹[3] | ~75,000 cm⁻¹M⁻¹[4] |
| pKa | ~4.7[1] | ~6.4 |
| Molecular Weight | 509.38 g/mol [3] | 473.4 g/mol [4] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
| Reactivity | Primary Amines[3] | Primary Amines[4] |
| Solubility | DMSO, DMF[3] | DMSO, DMF[4] |
The Cornerstone of Conjugation: The NHS Ester Reaction
The utility of both difluorocarboxyfluorescein and fluorescein as labeling reagents hinges on the N-hydroxysuccinimide (NHS) ester functional group. This group provides a reliable and efficient means of covalently attaching the fluorophore to biomolecules. The reaction is a nucleophilic acyl substitution where an unprotonated primary amine on the target molecule, typically the ε-amino group of a lysine residue or the N-terminus of a protein, attacks the carbonyl carbon of the NHS ester.[5][6][7] This forms a stable and irreversible amide bond, permanently linking the dye to the biomolecule, and releases N-hydroxysuccinimide as a byproduct.[5][8]
The efficiency of this conjugation is critically dependent on the reaction pH.[5][9] At a pH below 7, primary amines are predominantly protonated (-NH₃⁺) and thus non-nucleophilic, significantly slowing the desired reaction.[5] Conversely, at a high pH, the competing hydrolysis of the NHS ester becomes a significant issue, reducing the yield of the labeled product.[5][6] The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[8][9]
Caption: Covalent bond formation between an NHS ester dye and a primary amine on a protein.
Field-Proven Protocol: Antibody Labeling with Difluorocarboxyfluorescein NHS Ester
This protocol provides a robust methodology for labeling antibodies, a cornerstone of many immunoassays. The causality behind each step is explained to ensure a self-validating system.
1. Antibody Preparation:
-
Action: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris will compete with the antibody for the NHS ester, reducing labeling efficiency.[5]
-
Rationale: The antibody must be pure and at an appropriate concentration for efficient labeling.
2. Dye Preparation:
-
Action: Immediately before use, dissolve the Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO or DMF to a concentration of ~10 mM.[6]
-
Rationale: NHS esters are moisture-sensitive and will hydrolyze if stored in solution.[6]
3. Molar Excess Calculation:
-
Action: Calculate the volume of dye solution needed to achieve a 10- to 20-fold molar excess of dye to antibody.[6]
-
Rationale: A molar excess of the dye drives the reaction towards completion, ensuring efficient labeling of the antibody.
4. Labeling Reaction:
-
Action: Add the calculated volume of dye solution to the antibody solution while gently vortexing. Ensure the volume of organic solvent does not exceed 10% of the total reaction volume.[6] Incubate for 1 hour at room temperature, protected from light.
-
Rationale: Gentle mixing ensures homogenous reaction conditions. Limiting the organic solvent concentration prevents denaturation of the antibody.
5. Quenching the Reaction:
-
Action: Add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes.
-
Rationale: The quenching buffer consumes any unreacted NHS ester, stopping the labeling reaction.
6. Purification of the Labeled Antibody:
-
Action: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25), dialysis, or a centrifugal ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10-30 kDa).[][11]
-
Rationale: Purification is crucial to remove free dye, which can cause high background fluorescence and inaccurate results.
7. Determination of Degree of Labeling (DOL):
-
Action: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~496 nm (for the dye). Calculate the DOL using the Beer-Lambert law.
-
Rationale: The DOL is a critical quality control parameter that indicates the average number of dye molecules per antibody.
A Powerful Tool for Cell Biology: Cell Proliferation Assays
Difluorocarboxyfluorescein NHS Ester, in its diacetate form (Carboxyfluorescein diacetate succinimidyl ester, CFDA-SE), is a powerful tool for tracking cell proliferation.[12][13] The diacetate groups render the molecule cell-permeable.[14] Once inside the cell, intracellular esterases cleave the acetate groups, yielding the fluorescent and now cell-impermeant carboxyfluorescein succinimidyl ester (CFSE).[12][13][15] The succinimidyl ester then covalently binds to intracellular proteins.[16]
As the labeled cell divides, the fluorescent dye is equally distributed between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[13][17] This allows for the resolution of up to eight or more successive generations by flow cytometry.[18]
Caption: Workflow of a cell proliferation assay using CFDA-SE.
Step-by-Step Protocol for Cell Proliferation Analysis
1. Cell Preparation:
-
Action: Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in a protein-free buffer like PBS or HBSS.[19][20]
-
Rationale: A single-cell suspension is essential for uniform labeling and accurate flow cytometry analysis.
2. Dye Preparation:
-
Action: Prepare a stock solution of CFDA-SE in anhydrous DMSO (e.g., 2 mM).[19][21] Immediately before use, dilute the stock solution to a 2X working concentration (typically 1-10 µM) in PBS or HBSS.[19][21]
-
Rationale: The optimal labeling concentration should be titrated for each cell type to ensure bright staining with minimal cytotoxicity.[20][21]
3. Cell Labeling:
-
Action: Add an equal volume of the 2X CFDA-SE working solution to the cell suspension.[19] Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[17][19]
-
Rationale: Incubation at 37°C facilitates dye uptake and enzymatic conversion.
4. Stopping the Labeling Reaction:
-
Action: Immediately add an excess of complete culture medium (containing serum) to the cells and centrifuge.[19][21]
-
Rationale: The protein in the serum will react with and quench any remaining free dye.
5. Washing:
-
Action: Wash the cells two to three times with complete culture medium.[19][21] An optional 5-minute incubation at 37°C before the final wash can help remove any unbound dye that has diffused out of the cells.[21]
-
Rationale: Thorough washing is critical to remove extracellular dye and reduce background fluorescence.
6. Cell Culture and Analysis:
-
Action: Resuspend the cells in fresh culture medium and culture under appropriate conditions to induce proliferation.[22]
-
Rationale: Labeled cells are now ready for experimental manipulation and subsequent analysis.
7. Flow Cytometry Analysis:
-
Action: At desired time points, harvest the cells and analyze them on a flow cytometer equipped with a 488 nm laser and a 530/30 or similar bandpass filter for detection of the green fluorescence.[17][19]
-
Rationale: The resulting histogram will show distinct peaks of decreasing fluorescence intensity, each representing a successive cell generation.[17]
Conclusion: A Brighter Future for Fluorescence-Based Assays
This compound, represents a significant advancement over traditional fluorescein dyes. Its enhanced pH insensitivity and photostability provide researchers with a more reliable and robust tool for a wide range of applications, from high-resolution imaging to long-term cell tracking. By understanding the underlying chemistry and optimizing labeling protocols, scientists and drug development professionals can leverage the superior properties of this next-generation fluorophore to achieve more accurate and reproducible results, ultimately accelerating scientific discovery.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 11. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. stemcell.com [stemcell.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 15. lumiprobe.com [lumiprobe.com]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. Flow cytometric analysis of cell division by dilution of CFSE and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 21. med.virginia.edu [med.virginia.edu]
- 22. bio-rad.com [bio-rad.com]
An In-depth Technical Guide to Labeling Primary Amines with Difluorocarboxyfluorescein NHS Ester, 6-isomer
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Difluorocarboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester, 6-isomer, for the fluorescent labeling of primary amines. We will delve into the chemical principles, practical considerations, and detailed protocols necessary for successful bioconjugation.
Introduction: Advancing Beyond Traditional Fluorescein
For decades, fluorescein and its derivatives have been cornerstone tools for fluorescently labeling biomolecules.[1] However, the utility of traditional fluorescein is often hampered by its pH-sensitive fluorescence and susceptibility to photobleaching. Difluorocarboxyfluorescein emerges as a superior alternative, engineered to overcome these limitations. The introduction of two fluorine atoms to the xanthene ring results in a significantly lower pKa (~4.7) compared to fluorescein (pKa ~6.4).[2][3][4] This key modification renders its fluorescence essentially insensitive to the typical pH fluctuations encountered in physiological environments (pH 7.2-8.5), ensuring more stable and reliable signal detection.[2][3][4]
Furthermore, this fluorinated analog exhibits enhanced photostability, a critical attribute for applications requiring prolonged or intense light exposure, such as fluorescence microscopy and high-throughput screening.[2][3] This guide focuses on the 6-isomer of Difluorocarboxyfluorescein NHS Ester, which offers improved resolution in HPLC purification of labeled peptides and nucleotides compared to mixed isomer preparations.[3][5]
Key Advantages of Difluorocarboxyfluorescein NHS Ester, 6-isomer:
-
pH Insensitivity: Stable fluorescence across the physiological pH range.[2][3][4]
-
Enhanced Photostability: Greater resistance to photobleaching compared to traditional fluorescein.[2][3]
-
Amine Reactivity: The NHS ester moiety provides a reliable method for covalently labeling primary amines.[6][7][8]
-
Bright Green Fluorescence: Exhibits excitation and emission maxima ideal for common filter sets.[2]
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Formula | C25H13F2NO9 | [2] |
| Molecular Weight | 509.38 g/mol | [2] |
| Excitation Maximum (λex) | ~496 nm | [2] |
| Emission Maximum (λem) | ~524 nm | [2] |
| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [4][5] |
| pKa | ~4.7 | [2][3][4] |
| Solubility | DMSO, DMF | [2][4] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [7][8] |
| Target Functional Group | Primary Amines (-NH₂) | [6][7][8] |
The Chemistry of Amine Acylation with NHS Esters
The labeling reaction hinges on the nucleophilic acyl substitution between the primary amine of the biomolecule and the carbonyl carbon of the NHS ester.[6] This reaction forms a highly stable amide bond, covalently linking the fluorophore to the target molecule.[8]
Mechanism of Action
Primary amines (–NH₂) are commonly found at the N-terminus of proteins and on the side chain of lysine residues.[7] For the reaction to proceed efficiently, the amine group must be in its unprotonated, nucleophilic state. This is achieved by maintaining the reaction pH in a slightly alkaline range, typically between 8.3 and 8.5.[6][9] At this pH, a sufficient concentration of the primary amine is deprotonated to attack the electrophilic carbonyl carbon of the NHS ester.[6] The N-hydroxysuccinimide is released as a byproduct.[7][8]
It is crucial to understand the competing reaction: hydrolysis of the NHS ester.[6] In an aqueous environment, water molecules can also act as nucleophiles, attacking the NHS ester and leading to its inactivation. The rate of this hydrolysis reaction increases with pH.[6][7] Therefore, the choice of reaction pH is a critical balance between ensuring the amine is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester.[6]
Caption: Mechanism of NHS ester reaction with a primary amine.
Experimental Protocol: Labeling a Protein with Difluorocarboxyfluorescein NHS Ester
This protocol provides a general framework for labeling proteins. Optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.
Materials and Reagents
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][9]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[6][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4.[6]
-
Size-exclusion chromatography column (e.g., desalting column) for purification.[9]
Step-by-Step Methodology
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Immediately before use, dissolve the Difluorocarboxyfluorescein NHS Ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[6][10]
-
Expert Tip: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent to minimize hydrolysis before addition to the reaction.[10]
-
-
Perform the Conjugation Reaction:
-
While gently stirring, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[6] The optimal molar ratio should be determined empirically to achieve the desired degree of labeling (DOL).
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[9][10]
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM. Tris contains a primary amine that will react with any excess NHS ester, effectively stopping the labeling reaction.[6]
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
Caption: Workflow for labeling proteins with NHS esters.
Characterization and Troubleshooting
Determining the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~496 nm).
The following equations can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × CF)] / ε_protein
-
Dye Concentration (M) = A₄₉₆ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₄₉₆ are the absorbances at 280 nm and 496 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at 496 nm (73,000 cm⁻¹M⁻¹).[4][5]
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₄₉₆ for the free dye).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect reaction pH. 2. Presence of competing primary amines in the buffer. 3. Hydrolyzed/inactive NHS ester. 4. Insufficient molar excess of dye. | 1. Ensure the reaction buffer pH is between 8.3 and 8.5.[9] 2. Use an amine-free buffer like PBS or sodium bicarbonate.[7][9] 3. Prepare the NHS ester solution immediately before use with anhydrous solvent.[6][10] 4. Increase the molar ratio of dye to protein. |
| Protein Precipitation | 1. High concentration of organic solvent from the dye stock. 2. Over-labeling of the protein, leading to changes in solubility. | 1. Keep the volume of added DMSO/DMF to less than 10% of the total reaction volume.[9] 2. Reduce the molar excess of the dye or decrease the reaction time. |
| Broad Peaks in HPLC | 1. Using a mixed-isomer preparation of the dye. | 1. Use a single isomer, such as the 6-isomer, for sharper and better-resolved peaks.[3][5] |
Conclusion
This compound, represents a significant advancement in fluorescent labeling technology. Its superior photostability and pH-insensitive fluorescence provide a robust and reliable tool for a wide range of applications in biological research and drug development.[2][3][4] By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve efficient and specific labeling of primary amines, unlocking new possibilities in the study of biomolecular structure, function, and interactions.
References
- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
Methodological & Application
Mastering Protein Bioconjugation: A Detailed Guide to Labeling with Difluorocarboxyfluorescein NHS Ester, 6-Isomer
Introduction: The Advantage of Fluorinated Fluoresceins in Protein Labeling
In the realm of biological research and diagnostics, the covalent attachment of fluorescent probes to proteins is a cornerstone technique for elucidating cellular function, tracking molecular interactions, and developing novel therapeutics. While traditional fluorescein dyes have been instrumental, their utility is often hampered by pH sensitivity and susceptibility to photobleaching.[1][2] Difluorocarboxyfluorescein, commercially known as Oregon Green® 488, emerges as a superior alternative, offering enhanced photostability and a significantly lower acid dissociation constant (pKa ≈ 4.7).[3][4][5] This key modification renders its bright green fluorescence largely insensitive to the typical pH fluctuations encountered in physiological environments, ensuring more reliable and reproducible experimental outcomes.[3][6][7]
This comprehensive guide provides a detailed protocol for the efficient and robust labeling of proteins using the amine-reactive N-hydroxysuccinimide (NHS) ester of 2',7'-difluorocarboxyfluorescein, 6-isomer. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and offer insights into the critical parameters that govern the success of the conjugation and subsequent purification processes.
Core Principles: The Chemistry of NHS Ester-Mediated Protein Conjugation
The labeling strategy hinges on the reaction between the NHS ester of the fluorophore and primary amines present on the protein.[8][9] These primary amines are predominantly found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[10] The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[8][9][11]
A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to an unreactive carboxylic acid and reduces the labeling efficiency.[10] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the pH of the reaction medium.[10][12]
Key Experimental Parameters and Their Rationale
| Parameter | Recommended Range/Value | Rationale |
| pH | 8.0 - 9.0 | At this pH, a significant portion of the primary amines on the protein are deprotonated and thus nucleophilic, favoring the reaction with the NHS ester. While higher pH increases amine reactivity, it also accelerates the competing hydrolysis of the NHS ester.[10][12] |
| Buffer Composition | Amine-free buffers (e.g., sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS) adjusted to the appropriate pH) | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester, leading to reduced labeling efficiency.[13] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This ratio needs to be optimized for each specific protein and application. A higher ratio can lead to a higher degree of labeling, but excessive labeling can cause fluorescence quenching and potentially compromise protein function.[13][14] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Lowering the temperature to 4°C can slow down the competing hydrolysis reaction, which can be beneficial for sensitive proteins or when longer reaction times are desired.[8] |
| Reaction Time | 1 - 2 hours | The optimal reaction time should be determined empirically. Longer reaction times can increase the degree of labeling but also increase the risk of protein degradation and dye hydrolysis. |
Experimental Workflow: From Protein Preparation to Purified Conjugate
The following diagram illustrates the key stages of the protein labeling and purification process.
Caption: Workflow for protein labeling with Difluorocarboxyfluorescein NHS Ester.
Detailed Step-by-Step Protocol
Materials and Reagents
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
Difluorocarboxyfluorescein NHS Ester, 6-isomer (e.g., Oregon Green® 488-X, Succinimidyl Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Procedure
Part 1: Preparation of Reagents
-
Protein Solution Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be achieved through dialysis, diafiltration, or buffer exchange chromatography.
-
-
Dye Stock Solution Preparation:
-
Allow the vial of Difluorocarboxyfluorescein NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO. For example, dissolve 1 mg of the dye (MW ~509 g/mol ) in approximately 196 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. The dye solution should be used immediately.
-
Part 2: Protein Labeling Reaction
-
Initiate the Labeling Reaction:
-
While gently stirring the protein solution, add the calculated amount of the dye stock solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.[10]
-
For example, for 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 µmol), you would add 10-20 µL of the 10 mM dye stock solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking during the incubation can improve labeling efficiency.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching reagent to consume any unreacted NHS ester. Add the quenching solution to a final concentration of 50-100 mM (e.g., 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).
-
Incubate for an additional 15-30 minutes at room temperature.
-
Part 3: Purification of the Labeled Protein
-
Column Equilibration:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the Elution Buffer. The column size should be appropriate for the volume of the reaction mixture.
-
-
Separation:
-
Fraction Collection:
-
Collect fractions and monitor the elution of the labeled protein. The fractions containing the green-colored conjugate can be visually identified and further confirmed by measuring the absorbance at 280 nm (for protein) and ~496 nm (for the dye).
-
Part 4: Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.[17][18] An optimal DOL is typically between 2 and 10 for antibodies, but this can vary depending on the protein and application.[14]
-
Absorbance Measurements:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (~496 nm for Oregon Green 488, Amax).
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL can be calculated using the following formulas:[19]
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~496 nm).
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 / Amax for the free dye). For Oregon Green 488, this is approximately 0.11.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
-
Dye Concentration (M) = Amax / εdye
-
Where:
-
εdye is the molar extinction coefficient of the dye at its Amax (~83,000 M-1cm-1 for Oregon Green 488).
-
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Properties of Difluorocarboxyfluorescein (Oregon Green® 488)
| Property | Value |
| Excitation Maximum (λex) | ~496 nm |
| Emission Maximum (λem) | ~524 nm |
| Molar Extinction Coefficient (ε) | ~83,000 cm-1M-1 |
| pKa | ~4.7 |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH2) |
Troubleshooting and Expert Insights
-
Low Degree of Labeling:
-
Cause: Insufficient dye-to-protein ratio, suboptimal pH, or presence of competing amines in the buffer.
-
Solution: Increase the molar excess of the dye, ensure the reaction pH is between 8.0 and 9.0, and verify that the protein buffer is free of primary amines.
-
-
Protein Precipitation:
-
Cause: High concentration of organic solvent (DMSO) or excessive labeling leading to changes in protein solubility.
-
Solution: Keep the volume of the dye stock solution added to the protein solution to a minimum (ideally less than 10% of the total reaction volume). Optimize the dye-to-protein ratio to avoid over-labeling.
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of unreacted dye.
-
Solution: Ensure thorough purification of the labeled protein using an appropriately sized size-exclusion chromatography column or extensive dialysis.
-
Conclusion
The use of Difluorocarboxyfluorescein NHS Ester provides a robust and reliable method for labeling proteins with a bright, photostable, and pH-insensitive green fluorescent probe. By carefully controlling the key reaction parameters and employing effective purification strategies, researchers can generate high-quality fluorescently labeled proteins for a wide array of applications in life sciences and drug development.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. nanotempertech.com [nanotempertech.com]
- 18. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Application Note & Protocol: Covalent Labeling of Antibodies with 6-Carboxy-2',7'-difluorofluorescein, Succinimidyl Ester
Senior Application Scientist Note: This document provides a comprehensive guide for the successful conjugation of antibodies with 6-Carboxy-2',7'-difluorofluorescein, Succinimidyl Ester. Beyond a simple recitation of steps, this protocol explains the critical parameters and the chemical principles that ensure reproducible, high-quality conjugates for demanding research applications.
Introduction: The Advantage of 2',7'-Difluorofluorescein
Fluorescent labeling of antibodies is a cornerstone technique in biological research, enabling the detection and quantification of antigens in a wide array of applications including flow cytometry, immunofluorescence microscopy, and ELISAs.[1] While traditional fluorescein (FITC) has been widely used, its fluorescence is highly pH-dependent, diminishing significantly below its pKa of ~6.4.[2]
6-Carboxy-2',7'-difluorofluorescein , a fluorinated analog of fluorescein often known by the trade name Oregon Green™ 488, overcomes this critical limitation.[3][4] The electron-withdrawing fluorine atoms lower the pKa of the fluorophore to approximately 4.7.[3][5] This makes its bright green fluorescence essentially insensitive to pH fluctuations within the typical physiological range (pH 5.5-7.5), providing more stable and reliable signals in various biological environments.[3][5][6] Furthermore, it exhibits greater photostability than its non-fluorinated counterpart.[5][7]
This protocol details the use of the N-hydroxysuccinimide (NHS) ester derivative of 6-carboxy-2',7'-difluorofluorescein. NHS esters are highly efficient, amine-reactive functional groups that form stable, covalent amide bonds with primary amines (—NH₂) found on the N-terminus and the side chains of lysine residues on the antibody.[8][9][10] The use of a single 6-isomer ensures greater homogeneity of the final conjugate, which can lead to better resolution in purification and analysis steps compared to mixed isomers.[5]
Principle of the Reaction
The conjugation chemistry is a nucleophilic acyl substitution. The unprotonated primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond, covalently linking the fluorophore to the antibody and releasing N-hydroxysuccinimide (NHS) as a byproduct.[8][11]
The reaction is critically pH-dependent. An alkaline pH (8.3-8.5) is optimal because it deprotonates the primary amines, maximizing their nucleophilicity, while the NHS ester remains sufficiently stable to react.[11][12][13] At lower pH, the amines are protonated (-NH₃⁺) and non-reactive, whereas at higher pH (>9.0), the hydrolysis of the NHS ester competes significantly with the desired aminolysis reaction, reducing labeling efficiency.[8][11][12]
Figure 1. NHS ester reaction mechanism.
Materials and Reagents
-
Antibody: Purified antibody at a concentration of 1-10 mg/mL.
-
Difluorocarboxyfluorescein NHS Ester, 6-isomer: (e.g., Vector Labs, FP-1223). Store desiccated at -20°C.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): High-purity, amine-free grade.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate, pH 8.3-8.5. Amine-free buffers like PBS can also be adjusted to this pH. Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the antibody for reaction with the NHS ester.[1][10][12]
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., desalting column) appropriate for separating the labeled antibody (~150 kDa for IgG) from the small molecule dye (~509 Da).[14][15] Dialysis cassettes (MWCO 10K) are also suitable.
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0.
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a protein stabilizer (e.g., BSA) if desired.
-
Spectrophotometer: Capable of measuring absorbance at 280 nm and ~496 nm.
Experimental Protocol
This protocol is designed for labeling ~1 mg of a typical IgG antibody (M.W. ~150,000 Da). Adjustments may be necessary for other proteins or scales.
Step 1: Antibody Preparation (Pre-Conjugation)
The purity of the antibody solution is paramount for a successful conjugation.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (Tris, glycine) or preservatives (sodium azide), it must be exchanged into the Reaction Buffer.[10][16] This is typically achieved using a desalting column or dialysis.[14]
-
Concentration: Ensure the antibody concentration is between 1-10 mg/mL. More dilute solutions can reduce labeling efficiency due to the competing hydrolysis of the NHS ester.[11][17] If necessary, concentrate the antibody using an appropriate spin concentrator.
-
Quantification: Accurately measure the antibody concentration (mg/mL) by absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient (ε) of 210,000 M⁻¹cm⁻¹ is used, where A280 of 1.4 corresponds to ~1 mg/mL.
Step 2: Reagent Preparation
-
Equilibrate Dye: Allow the vial of Difluorocarboxyfluorescein NHS Ester to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive ester.[10]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. For example, dissolve 1 mg of dye in 100 µL of DMSO. Vortex thoroughly.
-
Scientist's Note: NHS esters are moisture-sensitive and have a limited half-life in aqueous solutions.[8] Preparing the stock solution in anhydrous organic solvent and using it immediately is critical for maximal reactivity.
-
Step 3: The Conjugation Reaction
The goal is to achieve an optimal Degree of Labeling (DOL), typically between 2 and 10 for antibodies, to maximize fluorescence without causing protein precipitation or self-quenching.[18][19] The molar excess of dye used in the reaction is the primary variable to adjust.
-
Calculate Molar Excess: First, calculate the moles of antibody.
-
Moles Ab = (mg Ab / M.W. of Ab in Da)
-
Example: (1 mg IgG / 150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
-
Next, determine the moles of dye to add based on the desired molar excess. A 10-20 fold molar excess is a robust starting point for IgG labeling.[10]
-
Moles Dye = Moles Ab x Desired Molar Excess
-
Example (15-fold excess): 6.67 x 10⁻⁹ mol Ab x 15 = 1.0 x 10⁻⁷ mol Dye
-
-
Finally, calculate the volume of dye stock solution to add. The molecular weight of 6-Carboxy-2',7'-difluorofluorescein, SE is ~509.38 g/mol .[5]
-
Mass Dye (mg) = Moles Dye x 509,380 mg/mol
-
Volume Dye Stock (µL) = (Mass Dye (mg) / Stock Conc. (10 mg/mL)) x 1000 µL/mL
-
Example: (1.0 x 10⁻⁷ mol x 509,380 mg/mol) = 0.051 mg Dye. (0.051 mg / 10 mg/mL) x 1000 = 5.1 µL
-
| Target Degree of Labeling | Recommended Starting Molar Excess (Dye:Ab) | Scientist's Note |
| Low (2-4) | 5x to 10x | Optimal for applications sensitive to steric hindrance. |
| Medium (4-8) | 10x to 20x | A versatile range for most immunofluorescence and flow cytometry applications. |
| High (8-12) | 20x to 40x | May increase signal but carries a higher risk of antibody precipitation or fluorescence quenching.[20] |
-
Reaction Incubation: Add the calculated volume of dye stock solution to the antibody solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12][21]
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This consumes any remaining reactive dye. Incubate for 30 minutes. However, for most applications, immediate purification is sufficient to stop the reaction.[16]
Figure 2. Experimental workflow for antibody labeling.
Step 4: Purification of the Conjugate
It is essential to remove all unconjugated dye, as free dye will contribute to high background fluorescence and inaccurate DOL calculations.[19]
-
Column Equilibration: Equilibrate the desalting column with your desired storage buffer (e.g., PBS, pH 7.4).
-
Separation: Apply the reaction mixture to the top of the column.
-
Elution: Elute the conjugate with the storage buffer according to the manufacturer's instructions. The labeled antibody, being much larger, will elute first. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions. Collect the fractions containing the colored conjugate.
Step 5: Characterization and Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.[22][23] It is determined spectrophotometrically using the Beer-Lambert law.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for the dye, ~496 nm (A₄₉₆).
-
Calculate DOL: Use the following formula:[22]
DOL = (A₄₉₆ × ε_Ab) / [(A₂₈₀ - (A₄₉₆ × CF₂₈₀)) × ε_Dye]
Where:
-
A₄₉₆ = Absorbance of the conjugate at 496 nm.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_Ab = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[19]
-
ε_Dye = Molar extinction coefficient of the dye at 496 nm (~73,000 - 76,000 M⁻¹cm⁻¹).[5]
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₄₉₆ for the free dye). For Oregon Green™ 488, this is approximately 0.11-0.12.[17]
-
-
Calculate Conjugate Concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₄₉₆ × CF₂₈₀)] / ε_Ab
-
Protein Conc. (mg/mL) = Protein Conc. (M) x M.W. of Ab (Da) / 1000
-
Storage and Stability
Store the final antibody conjugate at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If the final conjugate concentration is below 1 mg/mL, consider adding a carrier protein like BSA to 1-10 mg/mL to prevent denaturation and surface adhesion.[17]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DOL | - Antibody buffer contained competing amines (Tris, glycine).- NHS ester was hydrolyzed (old reagent, moisture exposure).- Insufficient molar excess of dye.- Antibody concentration was too low. | - Perform buffer exchange into an amine-free buffer.- Use fresh, anhydrous DMSO/DMF and a new vial of dye.- Increase the molar excess of dye in the reaction.- Concentrate the antibody to >1 mg/mL. |
| High DOL / Precipitation | - Excessive molar ratio of dye used.- Over-incubation. | - Reduce the molar excess of dye.- Decrease the reaction incubation time.- Perform the reaction at 4°C instead of room temperature. |
| High Background Signal | - Incomplete removal of unconjugated dye. | - Repeat the purification step (desalting column or dialysis).- Ensure the correct column size and buffer volume are used for separation. |
References
- 1. interchim.fr [interchim.fr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. neb.com [neb.com]
- 22. Degree of labeling (DOL) step by step [abberior.rocks]
- 23. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
Application Notes and Protocols: Utilizing Difluorocarboxyfluorescein NHS Ester, 6-isomer for Advanced Fluorescence Microscopy
Introduction: A Superior Fluorophore for Cellular and Biomolecular Labeling
Difluorocarboxyfluorescein NHS Ester, 6-isomer, is a high-performance, amine-reactive fluorescent dye designed for the covalent labeling of proteins, peptides, and other biomolecules containing primary amines. This fluorinated analog of fluorescein offers significant advantages, including enhanced photostability and a lower acid dissociation constant (pKa ≈ 4.7), rendering its fluorescence essentially insensitive to pH fluctuations within the physiological range.[1][2] These properties make it an exceptional tool for a wide array of applications in fluorescence microscopy, including cell tracking, proliferation studies, and immunofluorescence.
The N-hydroxysuccinimidyl (NHS) ester moiety enables robust and stable covalent linkage to primary amines, such as the lysine residues on proteins, forming a durable amide bond.[3][4][5] This ensures that the fluorescent signal is retained within the cell or on the labeled biomolecule throughout the course of the experiment, providing reliable and reproducible data.
Mechanism of Action: Covalent Labeling of Primary Amines
The core of Difluorocarboxyfluorescein NHS Ester's utility lies in its ability to form a stable covalent bond with primary amines. The NHS ester is a reactive group that readily undergoes nucleophilic substitution with the amino groups present on biomolecules. This reaction is most efficient at a slightly alkaline pH (typically 7-9) and results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct.[4]
References
Application Notes and Protocols for Peptide Conjugation with Difluorocarboxyfluorescein NHS Ester, 6-isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorophore-Labeled Peptides
In the landscape of modern biomedical research and drug development, fluorescently labeled peptides serve as indispensable tools. They are pivotal in a myriad of applications, including fluorescence microscopy, flow cytometry, high-throughput screening, and in vivo imaging. The covalent attachment of a fluorophore to a peptide allows for the sensitive detection and quantification of biological processes. The choice of the fluorophore and the conjugation chemistry are paramount to the success of these applications.
This guide focuses on the use of Difluorocarboxyfluorescein NHS Ester, 6-isomer, a superior green fluorescent dye for labeling peptides. This fluorinated analog of fluorescein offers significant advantages, including enhanced photostability and a lower pKa of approximately 4.7, compared to fluorescein's pKa of 6.4.[1][2] This lower pKa renders its fluorescence essentially insensitive to pH fluctuations within the physiological range, a critical feature for reliable quantification in cellular environments.[1][2] Furthermore, the use of a single 6-isomer ensures greater homogeneity of the labeled product, leading to improved resolution during HPLC purification, a crucial step in obtaining highly pure conjugates.[1]
Core Principles: The Chemistry of NHS Ester Conjugation
The conjugation of Difluorocarboxyfluorescein NHS Ester to a peptide is a classic example of nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that selectively targets primary amines, such as the N-terminal amine of a peptide and the ε-amino group of lysine residues, to form a stable and irreversible amide bond.[3][4]
The reaction proceeds under mild, aqueous conditions, which is crucial for preserving the structural integrity and biological activity of sensitive peptides.[5] The primary amine, in its unprotonated state, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form the desired amide linkage.[3][6]
// Reactants Peptide [label="Peptide-NH₂\n(Primary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_Ester [label="Difluorocarboxyfluorescein-NHS Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Products Conjugate [label="Fluorescently Labeled Peptide\n(Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-Hydroxysuccinimide\n(Leaving Group)", fillcolor="#FFFFFF"];
// Reaction Arrows Peptide -> Intermediate [label="Nucleophilic Attack"]; NHS_Ester -> Intermediate; Intermediate -> Conjugate [label="Collapse"]; Intermediate -> NHS; }
Figure 1: Reaction mechanism of NHS ester with a primary amine.
The Critical Role of pH: A Balancing Act
The pH of the reaction buffer is the single most important parameter governing the efficiency of NHS ester conjugation.[3] It dictates a delicate balance between the reactivity of the target amine and the stability of the NHS ester.
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired aminolysis reaction.[3]
-
Optimal pH (7.2-8.5): In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form (-NH₂), allowing for efficient conjugation.[4][7]
-
High pH (>8.5): While the rate of aminolysis increases with pH, the competing hydrolysis of the NHS ester becomes significantly more pronounced.[8][9] Water molecules and hydroxide ions act as nucleophiles, attacking the ester and regenerating the carboxylic acid, thereby inactivating the dye.[8]
The Competing Reaction: Hydrolysis of the NHS Ester
In aqueous solutions, the NHS ester is susceptible to hydrolysis, a reaction that directly competes with the desired conjugation to the peptide.[4][5] The rate of hydrolysis is highly dependent on the pH and temperature of the reaction.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
| Sources:[3][9] |
This table underscores the importance of carefully controlling the reaction pH and time to maximize the yield of the desired conjugate while minimizing the loss of the reactive dye to hydrolysis.
Experimental Protocol: Peptide Conjugation
This protocol provides a detailed methodology for the conjugation of this compound to a peptide containing primary amines.
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) of high purity[7]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for the NHS ester. [3][4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20).[10]
Step-by-Step Procedure
// Steps Start [label="Start", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Peptide [label="1. Prepare Peptide Solution\n(1-10 mg/mL in Conjugation Buffer)", fillcolor="#FFFFFF"]; Prepare_Dye [label="2. Prepare Dye Stock Solution\n(~10 mM in DMF or DMSO)", fillcolor="#FFFFFF"]; Conjugation [label="3. Conjugation Reaction\n(Add Dye to Peptide, RT, 1-4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="4. Quench Reaction\n(Add Tris-HCl)", fillcolor="#FFFFFF"]; Purify [label="5. Purify Conjugate\n(RP-HPLC or Size Exclusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterize [label="6. Characterize Product\n(Mass Spec, Spectroscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Start -> Prepare_Peptide; Prepare_Peptide -> Conjugation; Prepare_Dye -> Conjugation; Conjugation -> Quench; Quench -> Purify; Purify -> Characterize; Characterize -> End; }
Figure 2: Experimental workflow for peptide conjugation.
1. Preparation of Peptide Solution:
-
Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.[7] Higher concentrations can favor the desired bimolecular reaction over hydrolysis.[3]
-
Ensure the peptide is fully dissolved. If the peptide has limited aqueous solubility, a small amount of an organic co-solvent may be used, but the final concentration should not exceed 10% of the total reaction volume.[5]
2. Preparation of Difluorocarboxyfluorescein NHS Ester Stock Solution:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO to a concentration of approximately 10 mM.[5]
-
It is critical to use anhydrous solvents and to protect the NHS ester from moisture to prevent premature hydrolysis. [11] Do not prepare aqueous stock solutions for storage.[7]
3. Conjugation Reaction:
-
Calculate the required amount of the NHS ester. A molar excess of the dye over the peptide is typically used to drive the reaction to completion. A starting point is a 5- to 10-fold molar excess.[6] The optimal ratio may need to be determined empirically depending on the peptide's reactivity.
-
Add the calculated volume of the NHS ester stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction at room temperature for 1 to 4 hours, or overnight at 4°C.[7] Protect the reaction from light to prevent photobleaching of the fluorophore.
4. Quenching the Reaction:
-
After the incubation period, quench any unreacted NHS ester by adding a small volume of the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[5] Incubate for an additional 30 minutes at room temperature.
5. Purification of the Labeled Peptide:
-
The purification step is crucial to remove unreacted dye, hydrolyzed dye, and any unlabeled peptide.
-
RP-HPLC is the preferred method for purifying fluorescently labeled peptides, as it allows for the separation of the labeled product from the unlabeled peptide and free dye based on differences in hydrophobicity.[12]
-
Size-exclusion chromatography (e.g., Sephadex LH-20) can also be effective for separating the labeled peptide from the smaller, unreacted dye molecules.[10]
6. Characterization of the Conjugate:
-
Confirm the identity and purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS): Verify the molecular weight of the labeled peptide.
-
UV-Vis Spectroscopy: Determine the degree of labeling by measuring the absorbance of the fluorophore (for Difluorocarboxyfluorescein, the absorbance maximum is around 496 nm) and the peptide (if it contains aromatic residues, around 280 nm).
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | 1. Incorrect pH of the conjugation buffer. 2. Hydrolyzed NHS ester. 3. Presence of primary amines in the buffer. 4. Insufficient molar excess of the dye. | 1. Verify the pH of the buffer is between 8.3 and 8.5.[7] 2. Use a fresh stock solution of the NHS ester in anhydrous DMF or DMSO.[11] 3. Use an amine-free buffer such as sodium bicarbonate or phosphate.[3][4] 4. Increase the molar excess of the NHS ester. |
| Multiple Labeled Species | The peptide contains multiple primary amines (e.g., N-terminus and several lysine residues). | This is expected if multiple reactive sites are present. To achieve site-specific labeling, consider peptide design strategies such as protecting lysine side chains or using orthogonal chemistries.[13][14] |
| Precipitation of Peptide | The peptide has poor solubility, which may be exacerbated by the addition of the organic solvent from the dye stock. | Reduce the amount of organic co-solvent. Consider using a Sulfo-NHS ester version of the dye if available, as they are more water-soluble.[4] |
Conclusion
The conjugation of peptides with this compound provides a robust method for producing highly fluorescent and photostable probes for a wide range of biological applications. A thorough understanding of the underlying chemistry, particularly the critical role of pH and the competing hydrolysis reaction, is essential for achieving high conjugation efficiency and obtaining a pure, well-characterized product. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently generate high-quality fluorescently labeled peptides to advance their scientific investigations.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Difluorocarboxyfluorescein Cadaverine, 5-isomer, 886210-16-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. licorbio.com [licorbio.com]
- 14. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Application Notes and Protocols for Oligonucleotide Labeling with Difluorocarboxyfluorescein NHS Ester, 6-isomer
Authored by: Your Senior Application Scientist
Introduction: Enhancing Oligonucleotide Detection with 6-FAM, 6-Isomer
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, finding critical applications in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and genetic analysis.[][2][3] The choice of fluorophore is paramount for the sensitivity and specificity of these assays. Difluorocarboxyfluorescein, a fluorinated analog of fluorescein, offers significant advantages over its traditional counterpart. This 6-isomer variant provides greater photostability and a lower acid dissociation constant (pKa) of approximately 4.7, compared to fluorescein's pKa of 6.4.[4] This lower pKa renders its fluorescence significantly less sensitive to pH fluctuations within the physiological range, ensuring more reliable and consistent signal detection in various biological applications.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient labeling of amine-modified oligonucleotides with 2',7'-Difluoro-6-carboxyfluorescein N-hydroxysuccinimidyl ester (6-FAM NHS Ester, 6-isomer). We will delve into the underlying chemistry, provide detailed, step-by-step protocols for conjugation and purification, and offer insights into the characterization of the final labeled product.
The Chemistry of Amine-Reactive Labeling
The conjugation of 6-FAM NHS Ester to an oligonucleotide is a robust and specific process that relies on the reaction between the N-hydroxysuccinimidyl (NHS) ester functional group of the dye and a primary aliphatic amine on the oligonucleotide.[6][7][8] This amine is typically introduced at the 5' or 3' terminus, or internally, during oligonucleotide synthesis.[9]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The unprotonated primary amine on the oligonucleotide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, covalent amide bond.[6][8]
The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[8] A pH range of 7 to 9 is generally optimal, with a pH of 8.3-8.5 being commonly used.[6][10] At this pH, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state to react efficiently with the NHS ester.[8] It is crucial to use an amine-free buffer, such as sodium bicarbonate or sodium borate, to prevent competition with the intended reaction.[11]
Diagram: NHS Ester Reaction Mechanism
Caption: Covalent bond formation between an amine-modified oligonucleotide and 6-FAM NHS Ester.
Materials and Reagents
Table 1: Key Reagents and Materials
| Reagent/Material | Specifications |
| Difluorocarboxyfluorescein NHS Ester, 6-isomer | Molecular Weight: ~509.38 g/mol |
| Amine-Modified Oligonucleotide | High-purity, with a 5', 3', or internal primary amine modification |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Reagent grade, low moisture content |
| Sodium Bicarbonate Buffer | 0.1 M, pH 8.3-8.5 |
| Nuclease-free Water | |
| Reversed-Phase HPLC Column | C18, suitable for oligonucleotide purification |
| HPLC Solvents | Acetonitrile (ACN) and Triethylammonium Acetate (TEAA) buffer |
| Spectrophotometer | Capable of UV-Vis measurements |
| Fluorometer | For fluorescence measurements |
Detailed Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides
This protocol is designed for a labeling reaction of approximately 0.2 µmole of an amine-modified oligonucleotide.
1. Preparation of Reagents:
-
Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[6] The final concentration of the oligonucleotide should be between 0.3 and 0.8 mM.
-
6-FAM NHS Ester Stock Solution: Immediately before use, dissolve 1 mg of 6-FAM NHS Ester in 100 µL of anhydrous DMSO or DMF to create a stock solution of approximately 19.6 mM.[12][13] Note: NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and prepare the stock solution fresh.
2. Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the 6-FAM NHS Ester stock solution to the oligonucleotide solution.[6][12] For a 0.2 µmole reaction, this corresponds to approximately 51-102 µL of the stock solution.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[12] Wrapping the reaction tube in aluminum foil is recommended.
3. (Optional) Quenching the Reaction:
-
To terminate the reaction and consume any unreacted NHS ester, you can add a small volume of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
Diagram: Oligonucleotide Labeling Workflow
Caption: Step-by-step workflow for labeling oligonucleotides with 6-FAM NHS Ester.
Protocol 2: Purification of the Labeled Oligonucleotide by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for separating the desired labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides.[14] The hydrophobicity of the 6-FAM dye causes the labeled oligonucleotide to be retained longer on the C18 column compared to the unlabeled oligonucleotide.[14]
1. HPLC Setup:
-
Column: C18 reversed-phase column.
-
Solvent A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Solvent B: Acetonitrile (ACN).
-
Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and 496 nm (for the 6-FAM dye).
2. Purification Procedure:
-
Dilute the reaction mixture with nuclease-free water to a suitable injection volume.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the sample using a linear gradient of Solvent B (e.g., 5% to 50% ACN over 30 minutes).
-
Collect fractions corresponding to the major peak that absorbs at both 260 nm and 496 nm. This peak represents the successfully labeled oligonucleotide. Unreacted dye will typically elute much later in the gradient, and unlabeled oligonucleotide will elute earlier.
3. Post-Purification Processing:
-
Lyophilize the collected fractions to remove the solvents.
-
Redissolve the purified, labeled oligonucleotide in a suitable buffer or nuclease-free water.
Characterization of the Labeled Oligonucleotide
1. Spectroscopic Analysis:
-
Measure the absorbance of the purified product at 260 nm (A260) and 496 nm (A496).
-
The ratio of A496/A260 can provide a qualitative measure of labeling efficiency.
-
The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.
-
The concentration of the 6-FAM dye can be calculated using its extinction coefficient at 496 nm (approximately 73,000 cm-1M-1).[4]
2. Mass Spectrometry:
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the labeled oligonucleotide, thereby verifying the successful conjugation of a single dye molecule.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to moisture | Prepare a fresh stock solution of the 6-FAM NHS Ester in anhydrous DMSO or DMF immediately before use. |
| Incorrect pH of the reaction buffer | Verify the pH of the sodium bicarbonate buffer is between 8.3 and 8.5.[10] | |
| Presence of primary amines in the buffer | Use an amine-free buffer for the labeling reaction.[11] | |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions | Optimize the molar excess of the dye and the reaction time. |
| Degradation of the oligonucleotide | Handle the oligonucleotide under sterile, nuclease-free conditions. | |
| Poor Separation during HPLC | Inappropriate gradient or column | Optimize the HPLC gradient and ensure the column is suitable for oligonucleotide separation. |
Applications of 6-FAM Labeled Oligonucleotides
Oligonucleotides labeled with 6-FAM are versatile reagents used in a multitude of molecular biology techniques:
-
Real-Time PCR (qPCR): As probes in TaqMan assays for gene expression analysis and pathogen detection.[2][15]
-
Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells and tissues.[2]
-
DNA Sequencing and Genotyping: As fluorescently labeled primers.[2]
-
Microarrays: For the detection of specific nucleic acid targets.[2]
-
Fluorescence Resonance Energy Transfer (FRET): In conjunction with a suitable quencher or acceptor dye to study molecular interactions.[2][15]
Conclusion
The use of 6-FAM NHS Ester, 6-isomer, provides a reliable and efficient method for labeling amine-modified oligonucleotides. The resulting fluorescent probes exhibit enhanced photostability and reduced pH sensitivity, making them ideal for a wide array of demanding applications in research and diagnostics. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently generate high-quality labeled oligonucleotides for their specific needs.
References
- 2. Fluorescent Dyes Applications [genelink.com]
- 3. atdbio.com [atdbio.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. interchim.fr [interchim.fr]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 12. youdobio.com [youdobio.com]
- 13. youdobio.com [youdobio.com]
- 14. atdbio.com [atdbio.com]
- 15. kilobaser.com [kilobaser.com]
Application Notes & Protocols for the Purification of Proteins Labeled with Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester
Authored by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Purity in Fluorescent Conjugation
The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a vast array of applications, from immunoassays to cellular imaging. Oregon Green™ 488, a difluorinated analog of fluorescein, is a particularly valuable fluorophore. Its succinimidyl ester (NHS ester) derivative provides a robust method for labeling proteins via primary amines. Key advantages of Oregon Green™ 488 include high quantum yield, excellent photostability, and a lower pH sensitivity compared to its parent compound, fluorescein.
However, the successful generation of a fluorescently labeled protein conjugate is not the end of the experimental journey. The labeling reaction mixture is a heterogeneous collection of the desired conjugate, unreacted (free) dye, hydrolyzed dye, and potentially aggregated or modified protein. Failure to remove these contaminants, particularly the free dye, will lead to significantly high background signals, inaccurate quantification of labeling efficiency, and non-specific signals in downstream applications. Therefore, a rigorous and well-chosen purification strategy is not merely a recommendation; it is an absolute prerequisite for generating reliable and reproducible data.
This guide provides a comprehensive overview of the principles, protocols, and critical considerations for the successful purification of proteins labeled with Oregon Green™ 488 NHS Ester.
Part 1: The Labeling Reaction - Chemistry and Control
The foundation of a successful purification is a well-controlled labeling reaction. The NHS ester reacts with primary amines (—NH₂) found on the N-terminus of the polypeptide chain and the side chain of lysine residues. The reaction proceeds efficiently under slightly alkaline conditions (pH 8.0-9.0), where the amine group is deprotonated and thus nucleophilic, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: NHS ester reaction with a protein's primary amine.
Protocol: Protein Labeling
Critical Pre-Labeling Considerations:
-
Buffer Composition: The protein must be in an amine-free buffer. Buffers like Tris or glycine will compete with the protein for the NHS ester, drastically reducing labeling efficiency. Suitable buffers include phosphate-buffered saline (PBS), bicarbonate, or HEPES, adjusted to pH 8.0-9.0.[1][2]
-
Protein Purity & Concentration: The protein should be of high purity. Carrier proteins like BSA or gelatin must be removed. The protein concentration should ideally be >2 mg/mL to ensure efficient labeling.[1]
-
Removal of Other Nucleophiles: Substances like sodium azide or thimerosal, often used as preservatives, can interfere with the reaction and should be removed by dialysis or buffer exchange prior to labeling.[1]
Step-by-Step Labeling Protocol:
-
Prepare Protein Solution: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Prepare Dye Stock Solution: Allow the vial of Oregon Green™ 488 NHS Ester to equilibrate to room temperature. Dissolve it in high-quality, anhydrous DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution is moisture-sensitive and should be prepared fresh.
-
Determine Molar Ratio: The optimal molar ratio of dye to protein must be determined empirically but a starting point of 10-20 moles of dye for every mole of protein is common. Over-labeling can lead to fluorescence quenching and loss of protein function.[3][4]
-
Initiate Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution.
-
Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench Reaction (Optional but Recommended): To stop the reaction, add a quenching agent like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for another 30 minutes.
Part 2: The Purification Imperative - Choosing Your Strategy
Following incubation, the reaction mixture contains the desired fluorescent conjugate alongside a significant excess of unreacted and hydrolyzed dye. The removal of this free dye is the most critical step for obtaining a high-quality reagent.[5] The choice of purification method depends on the protein's properties, the required purity, and available equipment.
| Method | Principle | Pros | Cons | Best For |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). Larger molecules (protein conjugate) elute first, while smaller molecules (free dye) are retarded.[6][7] | Gentle, preserves protein activity. High resolution. Excellent for removing small molecules.[6] | Can dilute the sample. Requires specialized columns and equipment (FPLC/HPLC). | The gold standard for final polishing and achieving the highest purity. |
| Spin Desalting Columns | A rapid form of SEC using pre-packed columns and centrifugation. | Extremely fast (<15 mins). High protein recovery.[5] Easy to use. | Lower resolution than traditional SEC. Limited sample volume capacity. | Quick cleanup for many routine applications where speed is critical. |
| Dialysis | Separation based on molecular weight cutoff (MWCO). The protein conjugate is retained within a semi-permeable membrane while free dye diffuses out into a large volume of buffer. | Simple, requires minimal equipment. Can handle large volumes. | Very slow (can take 1-2 days). Inefficient for some hydrophobic dyes that may adsorb to the membrane. May not achieve complete removal. | Initial cleanup for large volume reactions or when SEC is not available. |
Protocol Hub: Method 1 - Purification by Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is the most effective method for separating the labeled protein from small molecule contaminants.[6][8]
Caption: Principle of Size-Exclusion Chromatography (SEC).
Step-by-Step SEC Protocol:
-
Column Selection: Choose a gel filtration resin with a fractionation range appropriate for your protein. For example, a resin like Sephadex™ G-25 is excellent for group separations, quickly removing small molecules like free dye from proteins larger than 5 kDa.[8]
-
Equilibration: Equilibrate the SEC column with at least two column volumes of your desired storage buffer (e.g., 1X PBS, pH 7.4) at the recommended flow rate.
-
Sample Loading: Load the entire quenched labeling reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution & Fractionation: Begin the isocratic elution with the equilibration buffer. Monitor the column eluate using a UV detector, typically at 280 nm (for protein) and 496 nm (for Oregon Green™ 488).
-
Fraction Collection: Collect fractions as the peaks elute. The first major peak that absorbs at both 280 nm and 496 nm will be your purified protein conjugate. A second, later peak absorbing strongly at 496 nm but weakly or not at all at 280 nm is the free dye.
-
Pooling & Concentration: Pool the fractions corresponding to the purified conjugate peak. If the sample is too dilute, it can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff.
Part 3: Post-Purification Quality Control - The Validation Step
After purification, it is essential to characterize the conjugate to ensure the success of the labeling and purification process.[9]
Spectrophotometric Analysis: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical quality control parameter.[3][10] It is determined by measuring the absorbance of the purified conjugate at two wavelengths.
Protocol for DOL Calculation:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Oregon Green™ 488, which is ~496 nm (A₄₉₆).
-
Calculate Protein Concentration:
-
First, you must correct the A₂₈₀ reading for the contribution of the dye's absorbance at that wavelength.
-
Correction Factor (CF) = A₂₈₀ of free dye / A₄₉₆ of free dye. For Oregon Green™ 488, this value is approximately 0.16.
-
Corrected A₂₈₀ = A₂₈₀ - (A₄₉₆ × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Where ε_protein is the molar extinction coefficient of your protein (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₄₉₆ / (ε_dye × path length)
-
Where ε_dye for Oregon Green™ 488 is ~83,000 M⁻¹cm⁻¹.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An ideal DOL is typically between 2 and 7 for an antibody. A DOL that is too low results in a weak signal, while a DOL that is too high can cause signal quenching and may compromise protein function.[4][9]
SDS-PAGE Analysis
Running the purified conjugate on an SDS-PAGE gel and visualizing it under both white light (Coomassie or silver stain) and UV transillumination can provide qualitative confirmation. The protein band should fluoresce green under UV light, and there should be no fluorescent signal at the dye front, which would indicate residual free dye.
Overall Workflow Visualization
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. goldbio.com [goldbio.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent protein precipitation during labeling with Difluorocarboxyfluorescein NHS Ester, 6-isomer
Technical Support Center
Topic: Preventing Protein Precipitation During Labeling with Carboxyfluorescein Succinimidyl Ester
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using N-hydroxysuccinimide (NHS) ester chemistry to label proteins with fluorescein derivatives. While the user specified "Difluorocarboxyfluorescein NHS Ester, 6-isomer," this guide will focus on the principles of labeling with the widely used 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), as the core chemical principles and troubleshooting steps are directly applicable.
Protein precipitation during the labeling reaction is a common and frustrating issue. This guide provides in-depth, experience-based explanations and actionable protocols to help you achieve successful, reproducible conjugations without losing your valuable protein.
Troubleshooting Guide: Immediate Action for Precipitation
This section addresses the most common reasons for protein precipitation in a question-and-answer format, providing both the "why" and the "how-to-fix-it."
Q1: My protein precipitated immediately after I added the dissolved NHS ester dye. What happened?
A1: Immediate precipitation is typically caused by one of four main factors: organic solvent shock, localized pH changes, excessive dye concentration, or suboptimal buffer conditions.
-
Organic Solvent Shock: Carboxyfluorescein NHS esters are hydrophobic and often dissolved in 100% dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[1] The sudden introduction of a high concentration of organic solvent can disrupt the hydration shell of the protein, leading to denaturation and aggregation.[2][3] Even at final concentrations below 10%, the initial, localized concentration at the point of addition can be high enough to cause precipitation.[4][5]
-
Localized pH Drop: The NHS ester reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[6][7] However, the competing and unavoidable reaction is the hydrolysis of the NHS ester, which releases N-hydroxysuccinimide.[7][8] In areas of poor mixing, this hydrolysis can cause a significant local drop in pH. If the local pH approaches your protein's isoelectric point (pI), its net charge will approach zero, dramatically reducing its solubility and causing it to precipitate out of solution.
-
Over-labeling and Hydrophobicity: Adding a large molar excess of the hydrophobic fluorescein dye can lead to "over-labeling." Excessive modification of surface lysines alters the protein's overall surface charge and increases its hydrophobicity, which can lead to aggregation and precipitation.[4][9]
-
Incompatible Buffer: The reaction buffer is critical. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the NHS ester, reducing labeling efficiency.[1][4] While less likely to cause immediate precipitation, using the wrong buffer can lead to adding excessive amounts of dye to compensate for low efficiency, indirectly causing the issues described above.
Proactive Prevention: Protocols for Success
The best way to troubleshoot is to prevent the problem from occurring. Follow these detailed protocols to minimize the risk of precipitation.
Protocol 1: Optimal Dye Reconstitution and Addition
This protocol is designed to minimize solvent shock and ensure the dye is properly prepared.
-
Equilibrate Reagents: Allow the vial of NHS ester and a tube of high-quality, anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can hydrolyze the reactive NHS ester.[10]
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of the dye, typically 10 mM, in anhydrous DMSO.[11] Vortex briefly to ensure it is fully dissolved.[11] This stock should be prepared fresh immediately before use.[10]
-
Calculate the Required Volume: Determine the volume of dye stock needed based on your desired dye-to-protein molar ratio. A 10- to 20-fold molar excess of dye is a common starting point, but this should be optimized for your specific protein.[8]
-
Critical Step - The Addition: Do not add the dye directly to your concentrated protein solution. Instead, add the calculated volume of dye stock dropwise to the protein solution while gently but continuously stirring or vortexing.[11] This ensures rapid and even distribution, preventing high local concentrations of DMSO. The final concentration of DMSO in the reaction should ideally be kept below 10%.[4]
Protocol 2: Recommended Labeling Reaction Conditions
This workflow outlines the key parameters for a successful conjugation reaction.
-
Protein and Buffer Preparation:
-
Reaction Setup:
-
Bring the protein solution to room temperature.
-
Begin gentle, constant stirring of the protein solution.
-
-
Initiate the Reaction:
-
Following the addition method in Protocol 1, add the dissolved NHS ester to the stirring protein solution.
-
-
Incubation:
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes. This will consume any unreacted NHS ester.
-
-
Purification:
| Buffer | Concentration | Optimal pH Range | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | The most commonly recommended buffer for optimal reaction kinetics.[6][14] |
| Sodium Borate | 50 mM | 8.0 - 8.5 | A suitable alternative to bicarbonate buffer.[14] |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Use for pH-sensitive proteins. The reaction will be slower, requiring longer incubation times.[13] |
| HEPES | 20-100 mM | 7.2 - 8.0 | A good buffering agent in the physiological range.[14] |
Visualizing the Workflow and Troubleshooting
To better illustrate the process, the following diagrams outline the recommended experimental workflow and a decision tree for troubleshooting.
Caption: Recommended workflow for protein labeling with NHS esters.
Caption: Troubleshooting decision tree for protein precipitation.
Frequently Asked Questions (FAQs)
-
FAQ 1: My protein is sensitive and precipitates even with low DMSO concentrations. What can I do? For highly sensitive proteins, consider using a water-soluble version of the dye, such as a sulfo-NHS ester. These reagents do not require an organic solvent for dissolution and can be added directly as a powder or from an aqueous stock, completely avoiding the issue of solvent shock.
-
FAQ 2: What should I do if my protein has already precipitated? If precipitation has occurred, you can attempt to recover the soluble fraction. Centrifuge the reaction mixture at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the aggregated protein. Carefully collect the supernatant, which contains the soluble, and hopefully correctly labeled, protein. It is crucial to then characterize this soluble fraction to determine its concentration and degree of labeling.
-
FAQ 3: Does the specific isomer (e.g., 5-isomer vs. 6-isomer) affect precipitation? The isomeric position of the carboxy group (5 or 6) on the fluorescein core has a negligible effect on the likelihood of protein precipitation.[15][16] The primary drivers of precipitation are the reaction conditions—solvent, pH, and dye concentration—not the minor structural differences between isomers.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. interchim.fr [interchim.fr]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. 5(6)-羧基二乙酸荧光素 N-琥珀酰亚胺酯 BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Solubility of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers using Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE). This resource addresses the most common challenge encountered with this powerful cell proliferation probe: its limited solubility in aqueous buffers. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed protocols, and the scientific reasoning behind our recommendations to ensure your experiments are successful.
Understanding the Core Issue: The Chemistry of CFDA-SE
CFDA-SE (5(6)-Carboxyfluorescein diacetate, succinimidyl ester), often referred to as CFSE, is a cornerstone reagent for measuring cell division.[1][2][3] Its functionality relies on a clever chemical design. The molecule is initially non-fluorescent and rendered cell-permeable by two acetate groups, which mask the polar hydroxyls of the fluorescein core.[4] Once inside the cell, intracellular esterases cleave these acetate groups, converting the molecule into the highly fluorescent and membrane-impermeant Carboxyfluorescein Succinimidyl Ester (CFSE).[4][5][6] The succinimidyl ester (SE) group then forms stable, covalent amide bonds with primary amines on intracellular proteins.[7][8]
This design, however, is the very source of its primary handling challenge. The hydrophobic acetate groups that grant cell permeability also make the molecule "sparingly soluble in aqueous buffers."[5][9] This guide will walk you through the best practices for overcoming this hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I added my solid CFDA-SE powder directly to PBS, and it won't dissolve. What went wrong?
This is the most common issue users face. CFDA-SE is structurally hydrophobic and will not readily dissolve in aqueous solutions like Phosphate-Buffered Saline (PBS).[5][9] Attempting to dissolve it directly in your working buffer will result in suspension of insoluble particles, leading to inconsistent and unreliable cell labeling.
The fundamental principle is a two-step dissolution process: The dye must first be dissolved in a suitable, anhydrous organic solvent to create a concentrated stock solution before being diluted into your final aqueous buffer.
Q2: What is the correct, step-by-step procedure for preparing a CFDA-SE working solution?
Following a validated protocol is critical for reproducibility. The key is to prepare a high-concentration stock solution in an appropriate organic solvent first.
Expert Recommendation: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing stock solutions.[5][10][11][12] Anhydrous Dimethylformamide (DMF) is also a suitable alternative.[5][9] The term "anhydrous" (water-free) is critical. The amine-reactive NHS-ester moiety is highly susceptible to hydrolysis (reaction with water), which will inactivate the dye and prevent it from labeling proteins.[13]
Protocol: Preparation of CFDA-SE Stock and Working Solutions
-
Equilibrate the Reagent: Before opening, allow the vial of solid CFDA-SE to warm completely to room temperature.[13] This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.
-
Prepare a Concentrated Stock Solution:
-
Add a precise volume of high-quality, anhydrous DMSO to the vial to create a stock solution, typically between 1 and 10 mM.[14] For example, to make a 5 mM stock solution from a 25 mg vial (MW: 557.47 g/mol ), dissolve it in 8.96 mL of anhydrous DMSO.[8]
-
Vortex thoroughly until all the solid is completely dissolved. The solution should be clear.
-
-
Store the Stock Solution Properly:
-
Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.[15] This is crucial to avoid repeated freeze-thaw cycles and minimize moisture contamination from the air.
-
Store these aliquots at -20°C, protected from light and moisture.[10][13][16] Many protocols recommend storing them with a desiccant.[15]
-
-
Prepare the Final Working Solution (Immediately Before Use):
-
The NHS-ester is unstable in aqueous solutions; therefore, working solutions should never be prepared in advance for storage.[9][13]
-
Dilute your DMSO stock solution into your pre-warmed (typically 37°C or room temperature) aqueous labeling buffer (e.g., serum-free medium or PBS) to the final desired working concentration. Typical working concentrations range from 0.5 µM to 10 µM.[5][6][15]
-
Crucial Step: Add the small volume of DMSO stock to the large volume of aqueous buffer while gently vortexing or mixing.[8] This rapid dispersion helps prevent the dye from precipitating out of solution.
-
Q3: My CFDA-SE stock in DMSO is clear, but it forms a precipitate when I dilute it into my cell culture medium. How can I fix this?
This indicates that the dye is crashing out of the solution upon dilution into the aqueous environment. This can happen if the final concentration is too high or if the dilution is not performed correctly.
Troubleshooting Steps:
-
Optimize Dilution Technique: Ensure you are adding the DMSO stock to the aqueous buffer while actively mixing. Do not add the buffer to the small drop of DMSO stock.
-
Check Your Final Concentration: The effective labeling concentration is cell-type dependent.[15] If you observe precipitation, you may be exceeding the solubility limit at that concentration. Try titrating down to a lower final concentration (e.g., starting at 1 µM).
-
Pre-warm Your Buffer: Using a buffer that is at room temperature or 37°C can slightly improve solubility compared to a cold buffer.
-
Manage Final Solvent Concentration: While the goal is to minimize the final DMSO concentration to avoid cytotoxicity, ensure your dilution factor isn't so large that the dye immediately precipitates.[17] Most cell lines can tolerate the final DMSO concentration (<0.5%) resulting from a standard dilution.
Q4: Why has my CFDA-SE stopped working? The fluorescence intensity in my cells is much lower than before.
A loss of labeling efficiency almost always points to the chemical instability of the CFDA-SE molecule, specifically the hydrolysis of the NHS ester.
Causality and Prevention:
-
The Culprit: Water. The succinimidyl ester group is highly reactive towards nucleophiles, with primary amines being the intended target. However, water is also a nucleophile. In the presence of moisture, the ester will hydrolyze, leaving a non-reactive carboxylic acid group that cannot bind to proteins. This is the most common cause of reagent failure.[13]
-
Prevention is Key:
-
Use Anhydrous Solvents: Always use fresh, high-quality, anhydrous-grade DMSO or DMF for your stock solution.[12] Moisture-contaminated DMSO will degrade the reagent.
-
Proper Storage: Store the solid reagent and DMSO stock aliquots at -20°C under desiccating conditions and protected from light.[13][15][16]
-
Avoid Repeated Freeze-Thaws: Aliquoting your stock solution is a non-negotiable best practice.[14][15] Each time a stock vial is opened, it is exposed to atmospheric moisture.
-
Q5: How does pH influence the solubility and function of CFDA-SE?
pH plays a critical role in both the labeling reaction and the final fluorescence measurement.
-
Labeling Reaction: The reaction of the NHS ester with primary amines (acylation) is most efficient in a pH range of 7 to 9.[7][13] However, the competing hydrolysis reaction also accelerates at higher pH.[13] Therefore, performing the labeling reaction in a well-buffered physiological solution, such as PBS at pH 7.2-7.4, provides the best balance between efficient labeling and reagent stability.
-
Fluorescence: The fluorescence of the hydrolyzed product, carboxyfluorescein, is highly pH-dependent.[18] Its fluorescence intensity is maximal under basic conditions and decreases significantly in acidic environments, with a pKa of approximately 6.4.[11][19] This means that if your cells are in an acidic environment, your signal will be dimmer. For accurate and reproducible quantification, all fluorescence measurements should be performed in a consistent, well-buffered medium.
Data & Protocols at a Glance
Table 1: Solubility and Recommended Concentrations
| Parameter | Guideline | Source(s) |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [5][10][11][12] |
| Alternative Solvent | Anhydrous Dimethylformamide (DMF) | [5][9] |
| Aqueous Solubility | Sparingly soluble / Insoluble | [5][9][12] |
| Stock Solution Conc. | 1 - 10 mM (in anhydrous DMSO) | [14] |
| Working Conc. | 0.5 - 10 µM (in aqueous buffer) | [5][6][15] |
Diagram 1: Recommended Workflow for CFDA-SE Solution Preparation
Caption: Workflow for preparing CFDA-SE solutions.
Diagram 2: Intracellular Activation and Labeling Mechanism
Caption: Mechanism of CFDA-SE activation and protein labeling.
References
- 1. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. bio-rad.com [bio-rad.com]
- 7. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 8. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 5(6)-Carboxyfluorescein, NHS ester (CAS 17548-22-8) | Abcam [abcam.com]
- 11. biotium.com [biotium.com]
- 12. selleckchem.com [selleckchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. empbiotech.com [empbiotech.com]
- 17. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence with Difluorocarboxyfluorescein NHS Ester, 6-isomer
Welcome to the technical support center for 6-Carboxy-2',7'-difluorofluorescein N-succinimidyl ester (also known as Difluorocarboxyfluorescein NHS Ester, 6-isomer). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge encountered with this reagent: high background fluorescence. Our goal is to equip you with the scientific understanding and practical steps to minimize non-specific signals and maximize the quality of your experimental data.
Understanding the Source of Background Fluorescence
Difluorocarboxyfluorescein NHS Ester is a reactive dye used to covalently label primary and secondary amines on proteins, antibodies, and other biomolecules. The N-hydroxysuccinimidyl (NHS) ester group reacts with amines in a pH-dependent manner to form a stable amide bond. However, this reactivity is also the primary source of potential background issues.
The principal cause of background fluorescence is the presence of unconjugated (free) dye or dye that has non-specifically adsorbed to surfaces or biomolecules. The NHS ester is susceptible to hydrolysis, especially in aqueous buffers, which results in the formation of a non-reactive carboxylic acid form of the dye. This hydrolyzed dye can contribute significantly to background signal if not effectively removed.
Troubleshooting Guide: Minimizing Background Fluorescence
This section addresses common issues encountered during the labeling workflow. Each question represents a specific problem, followed by a detailed explanation and a step-by-step protocol for resolution.
Question 1: My negative control samples show high fluorescence. What is causing this and how can I fix it?
High fluorescence in negative controls is a clear indicator of non-specific binding or the presence of free, hydrolyzed dye. This can arise from several factors, including suboptimal buffer conditions, inefficient removal of unconjugated dye, or issues with the blocking steps in your assay.
Causality:
-
NHS Ester Hydrolysis: The NHS ester can hydrolyze in aqueous buffers, particularly at neutral to high pH, creating a free carboxylic acid form of the dye that does not covalently label your target but can still bind non-specifically to proteins or surfaces.
-
Inefficient Quenching: After the labeling reaction, any unreacted NHS ester must be quenched to prevent further, non-specific labeling of other components in your assay.
-
Inadequate Purification: Failure to completely remove all unconjugated and hydrolyzed dye after the labeling reaction is a major contributor to background signal.
Troubleshooting Protocol:
-
Optimize Your Labeling Buffer:
-
pH Control: Perform the labeling reaction in a buffer with a pH between 8.0 and 9.0. While the reaction is more efficient at higher pH, the rate of hydrolysis also increases. A pH of 8.3 is often a good starting point.
-
Buffer Composition: Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, like Tris, will compete with your target molecule for the dye.
-
-
Implement a Quenching Step:
-
After the desired labeling time, add a quenching reagent to stop the reaction. A common and effective quencher is Tris-HCl or glycine at a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Thorough Purification of the Conjugate:
-
Size Exclusion Chromatography (SEC): This is the most effective method for separating the labeled protein from smaller, unconjugated dye molecules. Use a resin with an appropriate molecular weight cutoff for your protein.
-
Dialysis/Buffer Exchange: For larger sample volumes, dialysis against an appropriate buffer (e.g., PBS) can effectively remove free dye. Ensure at least three buffer changes over 24-48 hours.
-
Experimental Workflow for Labeling and Purification
Caption: Workflow for protein labeling and purification.
Question 2: I am seeing a gradual increase in background fluorescence over time in my stained samples. Why is this happening?
An increase in background over time, especially during imaging, can be due to the dissociation of non-covalently bound dye or photobleaching byproducts.
Causality:
-
Hydrophobic Interactions: Fluorescein dyes can have a tendency to aggregate and bind non-specifically to hydrophobic regions of proteins or cell membranes. This binding is often reversible, and the dye can slowly leach out into the buffer, increasing the background.
-
Incomplete Washing: Insufficient washing after the staining step will leave behind unbound conjugate, which can contribute to a rising background.
Troubleshooting Protocol:
-
Optimize Washing Steps:
-
Increase Wash Duration and Volume: Ensure you are using a sufficient volume of wash buffer and adequate incubation times to allow for the diffusion of unbound conjugate out of the sample.
-
Incorporate a Surfactant: Adding a mild, non-ionic surfactant like Tween-20 (0.05-0.1%) to your wash buffer can help to disrupt non-specific hydrophobic interactions and reduce background.
-
-
Post-Staining Fixation:
-
For cell-based assays, a brief post-staining fixation step with 1-4% paraformaldehyde can sometimes help to lock the specific signal in place and reduce dye leaching. However, this should be tested for compatibility with your specific application.
-
Table 1: Recommended Washing Buffer Compositions
| Component | Concentration | Purpose |
| PBS | 1X | Physiological salt solution |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions |
| BSA | 0.1 - 1% (w/v) | Blocking agent to prevent non-specific binding to surfaces |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of dye to protein for labeling?
The optimal molar ratio depends on the protein and the desired degree of labeling. A good starting point for antibodies is a 5-10 fold molar excess of the dye. It is highly recommended to perform a titration experiment to determine the optimal ratio for your specific application.
Q2: How should I store the Difluorocarboxyfluorescein NHS Ester?
The NHS ester is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation. For frequent use, it is advisable to aliquot the dye into smaller, single-use amounts to minimize freeze-thaw cycles and exposure to moisture.
Q3: Can I use a buffer containing sodium azide during the labeling reaction?
No, sodium azide contains an amine group and will react with the NHS ester, reducing the efficiency of your labeling reaction. It should be removed from your protein solution by dialysis or buffer exchange before starting the labeling process.
Mechanism of NHS Ester Reaction and Hydrolysis
Technical Support Center: Optimizing Labeling with 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)
Welcome to the technical support guide for 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), a widely used fluorescent probe for labeling and tracking cells. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome challenges and achieve robust, reproducible results in your experiments.
The Critical Role of pH in CFDA-SE Labeling Efficiency
The success of any bioconjugation reaction involving an N-hydroxysuccinimide (NHS) ester, such as CFDA-SE, is critically dependent on the reaction pH.[1][2] This is due to a delicate balance between two competing reactions: the desired aminolysis (reaction with primary amines on your target molecule) and the undesired hydrolysis (reaction with water). Understanding this interplay is paramount for optimizing your labeling efficiency.
At its core, the labeling reaction is a nucleophilic acyl substitution.[2] The unprotonated primary amine (-NH₂) on your target protein or intracellular biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[2][3]
However, this is not the only reaction taking place. In an aqueous environment, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester.[4] This side reaction directly competes with the desired labeling reaction and becomes more pronounced at higher pH.[4][5]
Here's a breakdown of the pH effect:
-
Low pH (<7.0): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic.[1][2] This significantly slows down the desired labeling reaction, leading to poor efficiency.
-
Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of primary amines is deprotonated and available for reaction.[3][6] For many protein labeling applications, a pH of 8.3-8.5 is considered optimal to maximize the rate of the aminolysis reaction.[7][8]
-
High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester accelerates dramatically.[3][5][9] The half-life of the NHS ester can decrease to mere minutes at a pH of 8.6 and 4°C.[3][6] This rapid degradation of the reagent reduces the amount available for labeling, thereby decreasing the overall yield of the desired conjugate.[7][8]
The following diagram illustrates the competing reactions at play during a typical NHS ester labeling experiment.
Caption: Competing reaction pathways for CFDA-SE NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with CFDA-SE?
For labeling purified proteins in solution, the optimal pH is generally between 8.3 and 8.5.[7][8] This provides the best balance between having a sufficient concentration of deprotonated primary amines for the reaction and minimizing the hydrolysis of the NHS ester.
Q2: Can I use Tris buffer for my labeling reaction?
It is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2] These buffers will compete with your target molecule for reaction with the CFDA-SE, leading to significantly lower labeling efficiency.[2] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.[2][3]
Q3: My CFDA-SE labeling efficiency is low. What could be the cause?
Several factors can contribute to low labeling efficiency. Here are some common culprits:
-
Incorrect pH: As discussed, a pH outside the optimal range of 7.2-8.5 can significantly impact your results.
-
Hydrolyzed Reagent: CFDA-SE is moisture-sensitive.[10][11] Ensure it is stored properly with a desiccant and that stock solutions in anhydrous DMSO are fresh.[11][12] If you observe a decrease in labeling with a previously reliable stock, hydrolysis is a likely cause.[11][12]
-
Competing Nucleophiles: The presence of primary amine-containing buffers (e.g., Tris) or other nucleophiles in your sample will reduce labeling efficiency.
-
Insufficient Reagent: The molar excess of CFDA-SE to your target molecule may be too low. An 8- to 20-fold molar excess is a common starting point for protein labeling.[4][7][10]
Q4: How does the diacetate form of CFDA-SE affect its use for labeling live cells?
The diacetate groups make CFDA-SE cell-permeable.[13][14] Once inside a live cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and amine-reactive.[13][14][15] This intracellular activation is a key feature for live-cell labeling.
Q5: What is the recommended pH for the buffer when labeling live cells with CFDA-SE?
For live cell labeling, a physiological pH of around 7.4 is typically used, often in buffers like PBS or HBSS.[11][12] While this is lower than the optimal pH for protein labeling in solution, it is necessary to maintain cell viability. The intracellular environment, where the labeling reaction occurs after esterase cleavage, will have its own physiological pH.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Incorrect pH of the labeling buffer. | Verify the pH of your buffer is within the optimal range (typically 8.3-8.5 for proteins, ~7.4 for cells).[7][8][12] |
| Hydrolyzed CFDA-SE reagent. | Use a fresh aliquot of CFDA-SE from a properly stored stock.[11][12] Prepare stock solutions in anhydrous DMSO.[11][12] | |
| Presence of competing primary amines in the buffer (e.g., Tris). | Use an amine-free buffer such as PBS, sodium bicarbonate, or HEPES.[2][3] | |
| Insufficient molar excess of CFDA-SE. | Increase the molar ratio of CFDA-SE to your target molecule. A titration experiment is recommended to find the optimal ratio. | |
| High background fluorescence | Incomplete removal of unreacted CFDA-SE. | For proteins, ensure thorough purification via dialysis or gel filtration after labeling.[4] For cells, perform multiple washes with complete media.[11][12] |
| Poor cell viability after labeling | CFDA-SE concentration is too high. | Perform a titration to determine the lowest effective concentration of CFDA-SE for your cell type.[11][12] |
| Suboptimal labeling conditions. | Ensure the labeling buffer is at a physiological pH (~7.4) and that incubation times are minimized.[11][12] |
Experimental Protocols
Protocol 1: Labeling of Purified Protein with CFDA-SE
This protocol provides a general guideline for labeling a purified protein with CFDA-SE. Optimization may be required for your specific protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
CFDA-SE
-
Anhydrous DMSO
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the labeling buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare CFDA-SE Stock Solution: Immediately before use, dissolve CFDA-SE in anhydrous DMSO to a concentration of ~10 mM.[4]
-
Calculate Molar Excess: Determine the desired molar excess of CFDA-SE to your protein. A common starting point is a 20-fold molar excess.[10]
-
Labeling Reaction: Add the calculated volume of the CFDA-SE stock solution to the protein solution. The volume of DMSO should not exceed 10% of the total reaction volume.[4][10]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer like Tris to a final concentration of ~50 mM.
-
Purification: Remove unreacted CFDA-SE and byproducts by passing the reaction mixture through a desalting column or by dialysis.[4]
Protocol 2: Labeling of Live Cells with CFDA-SE
This protocol is a general guideline for labeling live cells in suspension.
Materials:
Procedure:
-
Prepare Cell Suspension: Resuspend cells in PBS or HBSS with 0.1% BSA at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL.[11][12]
-
Prepare CFDA-SE Working Solution: Dilute the CFDA-SE stock solution in the same buffer to twice the final desired labeling concentration. A final concentration of 0.5-5 µM is a common starting range.[11][12]
-
Labeling: Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. Mix gently.
-
Incubation: Incubate for 5-10 minutes at 37°C, protected from light.[12]
-
Washing: Immediately fill the tube with complete culture medium to inactivate any unreacted CFDA-SE and centrifuge the cells.[11][12] Wash the cells three times with complete medium.[12]
Visualizing the Workflow
The following diagram outlines a typical experimental workflow for protein labeling with CFDA-SE, highlighting the critical pH optimization step.
Caption: A typical workflow for optimizing pH in protein labeling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters influencing the stability and reactivity of NHS esters like CFDA-SE.
| Parameter | Condition | Value | Reference(s) |
| Optimal Reaction pH | Protein Labeling | 8.3 - 8.5 | [7][8] |
| Cell Labeling | ~7.4 (in external buffer) | [11][12] | |
| Half-life of NHS Ester | pH 7.0, 0°C | 4 - 5 hours | [3][5] |
| pH 8.6, 4°C | 10 minutes | [3][5][6] | |
| pH 9.0, RT | Minutes | [2] | |
| Recommended Molar Excess | Protein Labeling | 8-20 fold | [4][7][10] |
| Recommended CFDA-SE Concentration | Cell Labeling | 0.5 - 5 µM | [11][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 12. med.virginia.edu [med.virginia.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester CFSE [sigmaaldrich.com]
Technical Support Center: Difluorocarboxyfluorescein NHS Ester, 6-isomer Conjugates
Welcome to the technical support center for Difluorocarboxyfluorescein NHS Ester, 6-isomer. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common quenching issues and optimize the use of this fluorophore in your experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your conjugation and fluorescence applications.
Troubleshooting Guide
This section addresses specific quenching-related problems you might encounter during your experiments, offering explanations and step-by-step protocols for resolution.
Problem 1: Low or No Fluorescence Signal After Conjugation
You've completed the conjugation of this compound to your protein of interest, but the fluorescence intensity is significantly lower than expected or even undetectable.
Potential Causes and Solutions:
-
Inefficient Conjugation: The NHS ester may not have reacted efficiently with the primary amines on your target molecule.
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, which can be accelerated by improper storage or reaction conditions.[1]
-
Suboptimal Reaction pH: The reaction between the NHS ester and primary amines is highly pH-dependent.
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for the NHS ester.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signal.
Detailed Protocol for Optimized Conjugation:
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of the NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3]
-
Dissolve your protein in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.3-8.5.[3]
-
-
Conjugation Reaction:
-
Add the NHS ester solution to the protein solution while gently stirring. A typical starting molar ratio is 10-20 fold excess of the dye to the protein.[4]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
Problem 2: Signal Instability and Rapid Photobleaching
The initial fluorescence of your conjugate is strong, but it fades quickly upon exposure to excitation light.
Potential Causes and Solutions:
-
Photobleaching: Fluorescein and its derivatives are susceptible to photobleaching, where the fluorophore is irreversibly damaged by light.[9][10]
-
Environmental Factors: The local environment of the conjugated dye on the protein can influence its photostability.
Mitigation Strategies:
| Strategy | Description |
| Use Antifade Reagents | Incorporate an antifade mounting medium for microscopy applications to reduce photobleaching.[11] |
| Minimize Light Exposure | Reduce the intensity and duration of the excitation light.[4] |
| Optimize Imaging Settings | Use appropriate filter sets and adjust detector gain or exposure time to enhance signal detection without excessive light exposure.[4][11] |
Problem 3: Fluorescence Quenching at High Conjugation Ratios
Increasing the dye-to-protein ratio leads to a decrease, rather than an increase, in the overall fluorescence intensity of the conjugate.
Potential Causes and Solutions:
-
Self-Quenching (Aggregation-Caused Quenching - ACQ): At high labeling densities, fluorescein molecules can interact with each other, leading to a reduction in fluorescence.[4][12][13][14][15] This is a form of static quenching.[16]
Troubleshooting and Optimization:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for the Difluorocarboxyfluorescein).
-
Calculate the DOL to determine the average number of dye molecules per protein molecule.
-
-
Optimize the DOL:
-
Perform a titration experiment with varying molar ratios of the NHS ester to the protein to find the optimal DOL that provides the brightest signal without significant self-quenching. For most applications, a DOL of 1-2 is a good starting point.[4]
-
Caption: Illustration of low vs. high Degree of Labeling (DOL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages over traditional fluorescein?
This compound is an amine-reactive fluorinated analog of fluorescein. Its key advantage is a lower pKa (~4.7) compared to fluorescein (~6.4), which makes its fluorescence essentially pH-insensitive in the physiological pH range.[17] It also offers greater photostability.[17]
Q2: How does pH affect the fluorescence of my conjugate?
The fluorescence of traditional fluorescein is highly pH-dependent, with intensity increasing at higher pH values.[9][18][19] While Difluorocarboxyfluorescein is less sensitive to pH changes in the physiological range, extreme pH conditions can still affect its fluorescence. It is recommended to maintain a pH between 7.0 and 9.0 for optimal and stable fluorescence.[4]
Q3: What are the primary mechanisms of fluorescence quenching?
Fluorescence quenching is any process that decreases the fluorescence intensity.[20] The main types are:
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with another molecule (quencher), leading to non-radiative energy loss.[16][20]
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and a quencher.[16][20]
-
Self-Quenching: Occurs at high concentrations of the fluorophore due to aggregation.[12][16]
Q4: How should I store the this compound?
For long-term storage, the solid form should be kept at -20°C, protected from light and moisture.[1][21][22][23][24] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[24]
Q5: Can I use Tris buffer for the conjugation reaction?
It is not recommended to use buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester, reducing the labeling efficiency.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. dnalc.cshl.edu [dnalc.cshl.edu]
- 9. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. fiveable.me [fiveable.me]
- 13. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. homework.study.com [homework.study.com]
- 19. researchgate.net [researchgate.net]
- 20. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 21. lumiprobe.com [lumiprobe.com]
- 22. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]
- 23. empbiotech.com [empbiotech.com]
- 24. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: Difluorocarboxyfluorescein NHS Ester, 6-isomer
Welcome to the technical support resource for 6-Carboxy-2',7'-difluorofluorescein succinimidyl ester (also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer) . This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful conjugation experiments. As Senior Application Scientists, we have compiled this information based on rigorous testing and common user feedback to help you navigate the nuances of working with this superior fluorescent dye.
Why Choose the 6-Isomer of Difluorocarboxyfluorescein NHS Ester?
6-Carboxy-2',7'-difluorofluorescein NHS Ester is a highly efficient, amine-reactive fluorescent probe. The difluoro- substitution offers significant advantages over its traditional fluorescein counterparts, including enhanced photostability and a lower pKa (~4.7 vs. ~6.4 for fluorescein).[1][2] This lower pKa renders its fluorescence virtually insensitive to pH fluctuations within the physiological range, ensuring more reliable and reproducible quantification in biological applications.[1][2]
While often sold as a mixture of 5- and 6-isomers, utilizing the purified 6-isomer provides distinct advantages, particularly in downstream purification and analysis.[1][2] Conjugates prepared with a single isomer yield sharper, more homogenous peaks during HPLC purification, simplifying characterization and ensuring lot-to-lot consistency.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and use of 6-Carboxy-2',7'-difluorofluorescein NHS Ester.
Q1: How should I properly store and handle the lyophilized powder?
Answer: Proper storage is critical to prevent degradation and maintain the reactivity of the NHS ester.
-
Storage Temperature: Upon receipt, store the vial at -20°C.[1][3][4] Long-term storage at -80°C is also acceptable.[5]
-
Protection from Light and Moisture: The vial should be kept in its original pouch with a desiccant to protect it from light and moisture.[3] NHS esters are highly susceptible to hydrolysis, and moisture is their primary enemy.[3]
-
Equilibration: Before opening the vial, always allow it to equilibrate to room temperature for at least 20-30 minutes.[3] This simple step prevents atmospheric moisture from condensing onto the cold powder, which would lead to rapid hydrolysis of the reactive ester.
Q2: What is the best solvent for preparing a stock solution, and how should it be stored?
Answer: The choice of solvent and storage procedure for the stock solution is crucial for experimental success.
-
Recommended Solvents: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for dissolving the NHS ester.[1][6]
-
Solvent Quality: Ensure your DMF is "amine-free." Over time, DMF can degrade into dimethylamine, which contains a secondary amine that will react with your NHS ester, quenching its reactivity towards your target molecule.[6] If your DMF has a "fishy" odor, it should not be used.[6]
-
Stock Solution Preparation: Prepare the stock solution immediately before use.[3] A common concentration is 1-10 mg/mL.[5][7]
-
Storage of Stock Solutions: It is strongly advised not to store stock solutions.[3] The NHS-ester moiety readily hydrolyzes in the presence of trace amounts of water in the solvent.[3] If storage is absolutely necessary, aliquot the solution into small, tightly sealed vials with desiccant and store at -20°C for no more than 1-2 months.[6] However, for best results, always use a freshly prepared solution.
Q3: What buffers are compatible with the labeling reaction? What should I avoid?
Answer: The buffer system is a critical parameter for a successful conjugation reaction.
-
Optimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is 8.3-8.5 .[6][8] Below this range, the primary amines on your protein will be protonated (-NH3+), rendering them unreactive. Above this range, the rate of NHS ester hydrolysis increases dramatically, reducing your labeling efficiency.[6]
-
Recommended Buffers: 0.1 M sodium bicarbonate or 0.05-0.1 M sodium borate buffers are excellent choices as they naturally buffer in the optimal pH range.[6][7] Phosphate-buffered saline (PBS) can also be used, but its pH must be adjusted to 8.3-8.5.
-
Incompatible Buffers: Crucially, avoid any buffers that contain primary amines. This includes Tris (tris(hydroxymethyl)aminomethane), glycine, and ammonium salts.[3][] These molecules will compete with your target protein for reaction with the NHS ester, significantly lowering or completely inhibiting the labeling of your molecule of interest.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, protected from light and moisture. | Prevents hydrolysis and photobleaching. |
| Solvent for Stock | Anhydrous DMSO or amine-free DMF. | Ensures solubility and prevents premature reaction. |
| Stock Solution | Prepare fresh for each use. | The NHS ester is moisture-sensitive and hydrolyzes in solution.[3] |
| Reaction pH | 8.3 - 8.5 | Balances amine reactivity with minimizing NHS ester hydrolysis.[6] |
| Compatible Buffers | Sodium Bicarbonate, Sodium Borate (pH 8.3-8.5). | Provides the optimal pH environment without competing nucleophiles. |
| Incompatible Buffers | Tris, Glycine, Ammonium Buffers. | Contain primary amines that compete with the target molecule for labeling.[3][] |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your labeling experiments.
Problem 1: Low or No Labeling Efficiency
This is the most common issue and can stem from several factors. Let's diagnose the potential causes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Difluorocarboxyfluorescein NHS Ester, 6-isomer | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate N-succinimidyl ester / 5(6)-Carboxy-DCF DA SE [genaxxon.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fluidic.com [fluidic.com]
Technical Support Center: Purification of Biomolecules Labeled with Difluorocarboxyfluorescein NHS Ester, 6-isomer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unconjugated Difluorocarboxyfluorescein NHS Ester, 6-isomer, from your valuable biomolecule conjugates.
Introduction to this compound
This compound, also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a highly efficient, amine-reactive fluorescent dye.[1] It is an analog of fluorescein, offering enhanced photostability and a lower pKa, which makes its fluorescence less sensitive to pH changes within the physiological range.[1] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[2] While the single isomer formulation provides better resolution in HPLC purification compared to mixed isomers, the removal of unconjugated dye is a critical step to ensure high-quality, low-background conjugates for downstream applications.[1][3]
Key Properties of this compound
| Property | Value | Source |
| Molecular Weight | 509.38 g/mol | [3] |
| Excitation Maximum | 496 nm | [3] |
| Emission Maximum | 524 nm | [3] |
| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [3] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1] |
| Reactivity | Primary Amines | [2][3] |
| Solubility | DMSO, DMF | [3] |
Troubleshooting Guide
This section addresses common issues encountered during the removal of unconjugated this compound.
Issue 1: Low Degree of Labeling (DOL)
A low Degree of Labeling (DOL), the molar ratio of dye to protein, can result in a weak fluorescent signal.[4]
Possible Causes & Solutions:
-
Hydrolyzed NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[2][5]
-
Presence of Amine-Containing Buffers: Buffers such as Tris contain primary amines that compete with the target biomolecule for reaction with the NHS ester.
-
Inaccessible Primary Amines: The primary amines on the surface of the biomolecule may be sterically hindered, preventing efficient labeling.[2]
-
Solution: If the native protein structure is not essential for the downstream application, consider gentle denaturation to expose more reactive sites. However, this is not a common practice and should be approached with caution.
-
-
Insufficient Dye Concentration: The molar ratio of dye to protein may be too low.
-
Solution: Increase the molar excess of the NHS ester in the labeling reaction. It is advisable to perform a titration experiment to determine the optimal dye-to-protein ratio for your specific biomolecule.
-
Issue 2: Incomplete Removal of Unconjugated Dye
Residual-free dye can lead to high background fluorescence and non-specific signals in assays.[8]
Possible Causes & Solutions:
-
Inadequate Purification Method: The chosen purification method may not be suitable for the size of your biomolecule or the properties of the dye.
-
Solution: Select an appropriate purification method based on the molecular weight of your conjugate.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger labeled biomolecule from the smaller, unconjugated dye.[9][10][11][12] Choose a resin with a fractionation range appropriate for your biomolecule.[13] For example, a resin with a low fractionation range is suitable for peptides, while a higher range is needed for antibodies.[9]
-
Dialysis: This is a common and straightforward method.[14][15][16] Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is at least 10-20 times smaller than the molecular weight of your biomolecule to retain the conjugate while allowing the free dye to diffuse out.[17] For efficient removal, use a large volume of dialysis buffer (at least 200-500 times the sample volume) and perform multiple buffer changes.[15]
-
Centrifugal Ultrafiltration: This can be a faster alternative to dialysis.[18] Select a device with an appropriate MWCO. This method also allows for sample concentration.[19]
-
-
-
Non-covalent Binding of the Dye: Fluorescent dyes can sometimes bind non-covalently to proteins, making them difficult to remove.[20]
-
Solution: Include a mild denaturant, such as a low concentration of urea or guanidinium chloride, in the first dialysis buffer change or the SEC running buffer, if compatible with your biomolecule's stability. Be sure to exchange the buffer back to a native buffer in subsequent steps.
-
Issue 3: Protein Aggregation or Precipitation During Purification
The labeling and purification process can sometimes induce protein aggregation.
Possible Causes & Solutions:
-
Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation and reduced solubility.[20]
-
Solution: Optimize the dye-to-protein ratio in the labeling reaction to avoid excessive labeling. A DOL between 2 and 8 is generally recommended for antibodies.
-
-
Inappropriate Buffer Conditions: The pH or ionic strength of the purification buffer may not be optimal for your protein's stability.
-
Solution: Maintain the pH and ionic strength of the purification buffers within the known stability range for your protein.
-
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.
-
Solution: If aggregation is observed, try performing the purification with a more dilute protein solution. The sample can be concentrated after purification if necessary.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare the this compound, for labeling?
A1: The dye should be dissolved in fresh, anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[2] This stock solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis in the presence of moisture.
Q2: What is the optimal pH for the labeling reaction?
A2: The optimal pH for the reaction of an NHS ester with primary amines is between 8.3 and 8.5.[2][7] This pH provides a good balance between the reactivity of the primary amines and the rate of NHS ester hydrolysis.[2]
Q3: How can I determine the Degree of Labeling (DOL)?
A3: The DOL can be determined using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 496 nm).[4][20][21] The following formulas are used:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ x CF)] / ε_protein
-
Dye Concentration (M) = A₄₉₆ / ε_dye
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Where:
-
A₂₈₀ and A₄₉₆ are the absorbances at 280 nm and 496 nm, respectively.
-
ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye.
-
CF is a correction factor to account for the dye's absorbance at 280 nm (CF = A₂₈₀ of free dye / A₄₉₆ of free dye).
Q4: Which purification method is better: dialysis or size exclusion chromatography?
A4: The choice depends on your specific needs.
-
Size Exclusion Chromatography (SEC) generally provides a faster and more complete separation of the conjugate from the free dye.[8] It is also a gentler method that can help to remove aggregates.[12]
-
Dialysis is simpler to set up and does not require specialized equipment, but it is a slower process and may result in some sample dilution.[14][15][22]
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range suitable for your biomolecule. For example, a column with a range of 10-600 kDa is appropriate for most antibodies.[13]
-
Equilibration: Equilibrate the column with at least two column volumes of your desired buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate for your column.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm and 496 nm. The first peak corresponds to the labeled biomolecule, and the second, smaller peak corresponds to the unconjugated dye.
-
Pooling and Analysis: Pool the fractions containing the purified conjugate and determine the protein concentration and DOL.
Protocol 2: Purification by Dialysis
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your biomolecule (e.g., 10 kDa MWCO for a 150 kDa antibody).[17]
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water to remove any preservatives.[23]
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.[14]
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume) and stir gently at 4°C.[15]
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first two changes, and then dialyze overnight.[14][15] At least three buffer changes are recommended for efficient removal of the free dye.[15]
-
Sample Recovery: Carefully remove the sample from the dialysis device and determine the protein concentration and DOL.
Visualizations
Caption: Workflow for labeling and purification.
Caption: Troubleshooting decision tree.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 11. goldbio.com [goldbio.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Enhancing the Stability and Performance of Difluorocarboxyfluorescein-Labeled Proteins
Welcome to the technical support guide for Difluorocarboxyfluorescein NHS Ester, 6-isomer, a superior fluorescent probe for labeling proteins and other biomolecules. This molecule, also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a fluorinated analog of fluorescein designed to overcome some of fluorescein's key limitations. Its primary advantages include greater photostability and a lower pKa (~4.7), which renders its fluorescence largely insensitive to pH changes within the typical physiological range.[1][2]
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the labeling, purification, and storage of proteins conjugated with this dye. Our goal is to empower you with the knowledge to maximize the stability and performance of your fluorescently labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What makes Difluorocarboxyfluorescein NHS Ester a better choice than traditional Fluorescein (FITC)?
A1: Difluorocarboxyfluorescein (often branded as Oregon Green™ 488) offers two major advantages over fluorescein. First, it is significantly more resistant to photobleaching, allowing for longer exposure times during fluorescence microscopy and imaging applications.[2][3] Second, its fluorescence is not appreciably quenched, even at higher degrees of labeling.[3] Its low pKa of 4.8 means its fluorescence intensity is stable across the physiological pH range (pH 7-9), unlike fluorescein (pKa ~6.4) which shows significant pH-dependent fluorescence changes.[2][4][5]
Q2: What is the optimal pH for the labeling reaction?
A2: The optimal pH for labeling with an NHS ester is a balance between two competing reactions: the desired reaction with the protein's primary amines and the undesired hydrolysis of the NHS ester. The ideal pH range is typically 8.0 to 8.5 .[6][7][8][9] In this range, the primary amines (on lysine residues and the N-terminus) are sufficiently deprotonated and nucleophilic to react efficiently, while the rate of NHS ester hydrolysis is manageable.[8]
Q3: Which buffers should I use for the labeling reaction?
A3: It is critical to use an amine-free buffer. Buffers containing primary amines, like Tris or glycine, will compete with your protein for reaction with the NHS ester, drastically reducing labeling efficiency.[6][7] Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5), 50 mM sodium borate (pH 8.5), or HEPES (pH 7.5-8.0).[8][10] Phosphate-buffered saline (PBS) at pH 7.4 can be used, but the reaction will be significantly slower, requiring longer incubation times.[11]
Q4: How should I store the final labeled protein conjugate?
A4: For short-term storage (days to weeks), store the conjugate at 4°C, protected from light.[12] For long-term stability, it is recommended to store the conjugate at -20°C or -80°C.[13] To prevent damage from repeated freeze-thaw cycles, add a cryoprotectant like glycerol to a final concentration of 50% and aliquot the conjugate into single-use volumes.[12][14] Crucially, always protect fluorescently-labeled proteins from light by using amber vials or wrapping tubes in aluminum foil to prevent photobleaching.[12][14][15]
Experimental Workflow & Chemistry
The following diagram illustrates the key steps and the underlying chemistry of the protein labeling process.
Caption: Workflow for labeling proteins with an NHS ester dye.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing the underlying causes and validated solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low Degree of Labeling (DOL) or No Labeling | 1. Inactive Dye: The NHS ester has hydrolyzed due to moisture. | Always warm the dye vial to room temperature in a desiccator before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them immediately or store in small, tightly sealed aliquots at -20°C.[16] |
| 2. Competing Amines: The reaction buffer (e.g., Tris, glycine) or protein stock contains primary amines. | Perform a buffer exchange on your protein into an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3) or 50 mM borate (pH 8.5) before labeling.[7][8] | |
| 3. Incorrect pH: The reaction pH is too low (<7.5), protonating the target amines and making them unreactive. | Verify the pH of your reaction buffer. The optimal range is 8.0-8.5 to ensure amines are deprotonated and available for reaction.[7][8][9] | |
| 4. Low Protein Concentration: Dilute protein solutions favor the competing hydrolysis reaction over the labeling reaction.[6][17] | Concentrate your protein to at least 2 mg/mL before labeling. Higher concentrations (2.5-5 mg/mL) improve labeling efficiency.[7][16] | |
| Protein Precipitation During/After Labeling | 1. High Degree of Labeling: Over-labeling can alter the protein's net charge and increase its hydrophobicity, leading to aggregation. | Reduce the molar excess of the dye in the reaction. Start with a 10- to 20-fold molar excess of dye-to-protein and optimize from there.[8] |
| 2. Organic Solvent: Adding too much DMSO or DMF (typically >10% of the final reaction volume) can denature the protein. | Dissolve the dye in a minimal amount of anhydrous DMSO/DMF to create a concentrated stock, minimizing the volume added to the aqueous protein solution.[11] | |
| 3. Protein Instability: The protein itself may be unstable under the required reaction conditions (e.g., pH 8.5). | Perform a small-scale trial to assess protein stability in the labeling buffer before adding the dye. If unstable, consider labeling at a lower pH (e.g., 7.5) for a longer duration. | |
| High Background Signal in Assay | 1. Incomplete Purification: Free, unconjugated dye remains in the final product. | Purification is critical. Use a size-exclusion chromatography column (e.g., Sephadex G-25) appropriately sized for your sample volume to efficiently separate the labeled protein from the small dye molecules.[18] Dialysis is another effective method. |
| 2. Non-covalent Binding: The hydrophobic dye has non-covalently adsorbed to the protein. | Ensure the purification buffer contains a mild non-ionic detergent (e.g., 0.01% Tween-20) if non-covalent binding is suspected, but verify compatibility with your protein and downstream application. | |
| Loss of Protein Activity/Binding | 1. Labeling of Critical Residues: The dye has conjugated to lysine residues within the protein's active site or binding interface. | Reduce the dye-to-protein molar ratio to achieve a lower DOL (ideally 2-4 for an antibody).[19] While NHS ester labeling is random, a lower DOL statistically reduces the chance of modifying a critical residue.[11] |
| 2. Denaturation: The reaction conditions (pH, solvent) may have partially denatured the protein. | Optimize reaction conditions as described above. Consider performing the reaction at 4°C overnight instead of 1-2 hours at room temperature to minimize protein stress and NHS ester hydrolysis.[7] |
Key Experimental Protocols
Protocol 1: Standard Labeling of an IgG Antibody
This protocol is a robust starting point for labeling an IgG antibody (MW ~150 kDa) and can be scaled as needed.
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of Difluorocarboxyfluorescein NHS Ester to warm completely to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous DMSO. For example, dissolve 1 mg of dye (MW ~509 g/mol ) in ~196 µL of DMSO.
-
Note: Aqueous solutions of NHS esters are not stable and must be used immediately.[10]
-
-
Labeling Reaction:
-
Aim for a starting molar excess of 10-20 fold of dye over protein.
-
Calculation Example: For 1 mL of a 2.5 mg/mL IgG solution:
-
Moles of IgG = (2.5 x 10⁻³ g) / (150,000 g/mol ) = 1.67 x 10⁻⁸ mol
-
Moles of Dye (15x excess) = 1.67 x 10⁻⁸ mol * 15 = 2.5 x 10⁻⁷ mol
-
Volume of 10 mM Dye Stock = (2.5 x 10⁻⁷ mol) / (0.01 mol/L) = 25 µL
-
-
Add the calculated volume of dye stock to the protein solution while gently stirring or vortexing.[8]
-
Incubate the reaction for 1 hour at room temperature , protected from light.[16]
-
-
Purification:
-
Stop the reaction and remove unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[10]
-
Load the entire reaction mixture onto the column and collect the faster-eluting, colored fractions, which contain the labeled protein.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical QC parameter.[20][21]
-
Measure Absorbance:
-
Calculate Concentrations:
-
The dye contributes to the absorbance at 280 nm. A correction factor (CF) is needed. For Oregon Green 488, the CF (A₂₈₀ / Aₘₐₓ) is approximately 0.17 .
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of your protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[19]
-
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye for Difluorocarboxyfluorescein is 73,000 M⁻¹cm⁻¹ .[1]
-
-
-
Calculate DOL:
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. hoclai.wordpress.com [hoclai.wordpress.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. Antibody Storage and Antibody Shelf Life [labome.com]
- 15. psychreg.org [psychreg.org]
- 16. biotium.com [biotium.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Senior Application Scientist's Guide: Difluorocarboxyfluorescein NHS Ester vs. Alexa Fluor 488 NHS Ester
In the landscape of bioconjugation, the selection of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. For applications requiring a bright, green-emitting fluorophore, researchers have historically relied on fluorescein derivatives. However, the emergence of advanced alternatives has created a choice between classic structures and modern improvements. This guide provides an in-depth comparison of two prominent amine-reactive dyes: Difluorocarboxyfluorescein NHS Ester, 6-isomer, a fluorinated analog of fluorescein, and Alexa Fluor™ 488 NHS Ester, a widely adopted gold standard.
Pillar 1: Understanding the Core Chemistry and Photophysics
The foundation of any robust fluorescent assay lies in the photophysical properties of the chosen dye. Both molecules are succinimidyl (NHS) esters, designed to react efficiently with primary amines (such as the ε-amino group of lysine residues) on proteins and other biomolecules to form stable amide bonds.[1] While their spectral range is similar, their core structures dictate significant differences in performance.
The Classic Core, Improved: Difluorocarboxyfluorescein (Oregon Green™ 488)
Difluorocarboxyfluorescein NHS Ester, also known as Oregon Green™ 488 carboxylic acid succinimidyl ester, is an analog of fluorescein.[2] The key innovation is the addition of two fluorine atoms to the xanthene core. This modification addresses two of the most significant drawbacks of traditional fluorescein:
-
Lower pKa: Fluorescein's fluorescence is notoriously sensitive to pH, with a pKa of ~6.4.[3] This means its fluorescence intensity decreases significantly in the slightly acidic environments common in some cellular compartments. The electron-withdrawing fluorine atoms lower the pKa of the dye to approximately 4.7.[2][3] This makes its fluorescence essentially pH-insensitive across the entire physiological pH range.[3]
-
Enhanced Photostability: The fluorination also increases the dye's resistance to photobleaching, a critical factor for imaging applications that require prolonged or intense illumination.[2][3]
The Benchmark: Alexa Fluor™ 488
Alexa Fluor™ 488 is a sulfonated rhodamine derivative.[4][5] This sulfonation is a key feature, imparting high water solubility and, consequently, a reduced tendency for conjugated proteins to precipitate.[5][6] Like its difluorocarboxyfluorescein counterpart, it was engineered for superior performance over fluorescein isothiocyanate (FITC). Its primary advantages are:
-
Exceptional Brightness and Photostability: Alexa Fluor™ 488 is renowned for its intense fluorescence and high photostability, often outperforming other green fluorophores.[7][8][9]
-
pH Insensitivity: The fluorescence intensity of Alexa Fluor™ 488 is stable over a broad pH range of approximately 4 to 10.[7][8][10]
Quantitative Photophysical Comparison
Brightness is a product of the molar extinction coefficient (how well the dye absorbs light) and the fluorescence quantum yield (how efficiently it converts absorbed light into emitted light).
| Property | Difluorocarboxyfluorescein, 6-isomer | Alexa Fluor™ 488 | Source(s) |
| Excitation Max (Ex) | ~496 nm | ~494-496 nm | [3][11][12] |
| Emission Max (Em) | ~524 nm | ~517-519 nm | [3][11][12] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | ~71,000 - 73,000 cm⁻¹M⁻¹ | [3][11][12] |
| Quantum Yield (QY) | ~0.92 | ~0.92 | [11][13] |
| pKa | ~4.7 | N/A (pH insensitive, pH 4-10) | [2][3][7] |
| Relative Photostability | High (Greater than fluorescein) | High | [2][9] |
As the data indicates, both dyes are exceptionally bright and well-matched to the common 488 nm laser line. The primary distinguishing feature on paper is the lower pKa of Difluorocarboxyfluorescein, a direct result of its specific chemical modification to improve upon the fluorescein structure.
Pillar 2: A Validated Protocol for Antibody Labeling
The ultimate performance of a fluorescent dye is realized through its application. Here, we present a self-validating protocol for labeling an IgG antibody, a common workflow in many research labs. The causality behind each step is explained to ensure reproducibility and optimal results.
Experimental Objective
To covalently conjugate an amine-reactive fluorescent dye to a monoclonal IgG antibody and purify the resulting conjugate, achieving an optimal Degree of Labeling (DOL) for use in immunofluorescence applications.
Workflow Diagram
Caption: A generalized workflow for antibody conjugation.
Detailed Step-by-Step Methodology
1. Preparation of Antibody and Dye
-
Antibody Buffer Exchange: The antibody solution must be in an amine-free buffer at a pH of 8.0-8.5.[14] Tris and glycine buffers are incompatible as they contain primary amines that will compete with the antibody for the dye. A suitable buffer is 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.5.[15] Dialysis or a centrifugal filter unit is recommended for buffer exchange.[15] The antibody concentration should be between 2-10 mg/mL for optimal labeling.[12][15]
-
Causality: The NHS ester reaction is most efficient at a slightly alkaline pH where the lysine side chains are deprotonated and thus more nucleophilic. However, pH values above 9.0 can increase the rate of hydrolysis of the NHS ester, reducing labeling efficiency.
-
-
Reactive Dye Preparation: Immediately before use, dissolve the NHS ester dye in high-quality anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.[12][14]
-
Causality: NHS esters are moisture-sensitive and will hydrolyze in the presence of water, rendering them non-reactive.[15] Preparing the stock solution fresh in an anhydrous solvent is critical for success.
-
2. The Conjugation Reaction
-
Molar Excess Calculation: The optimal Degree of Labeling (DOL, the average number of dye molecules per antibody) is application-dependent, but a range of 4-7 is often ideal for immunoassays.[15] To achieve this, a 5 to 10-fold molar excess of dye to antibody is a good starting point for antibodies at 5-10 mg/mL.[15]
-
Reaction Incubation: Add the calculated volume of dye solution to the antibody solution while gently stirring. Protect the reaction vial from light (e.g., with aluminum foil) and incubate for 1 hour at room temperature.[14][15]
3. Purification of the Conjugate
-
Removal of Unreacted Dye: It is essential to remove all non-covalently bound dye. A gel filtration column (e.g., Sephadex G-25) is the most common and effective method.[14] The larger antibody-dye conjugates will elute first, while the smaller, unreacted dye molecules are retained by the resin.
4. Characterization and Storage
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~495 nm).
-
Calculation of DOL and Concentration: Use the Beer-Lambert law to calculate the concentration of the protein and the dye, and from this, the DOL. A correction factor for the dye's absorbance at 280 nm must be applied for an accurate protein concentration measurement.
-
Storage: Store the final conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[14] Adding a stabilizing protein like BSA and a cryoprotectant like glycerol can be beneficial.
Pillar 3: Head-to-Head Comparison and Authoritative Grounding
While photophysical data provides a theoretical basis for comparison, real-world applications reveal the practical differences.
Brightness and Photostability in Application
Both Alexa Fluor™ 488 and Difluorocarboxyfluorescein (Oregon Green™ 488) conjugates are significantly brighter and more photostable than their fluorescein (FITC) counterparts.[7][8][9] In direct comparisons for demanding applications like fluorescence microscopy, Alexa Fluor™ 488 is often cited as being exceptionally resistant to photobleaching, allowing for more time for image capture.[8][9] While Difluorocarboxyfluorescein is also highly photostable, the extensive validation and publication record for the Alexa Fluor™ family often makes it the default choice for high-performance imaging.
The Decisive Factor: pH Sensitivity
The most significant performance difference arises in environments with fluctuating or acidic pH. The fluorescence of Alexa Fluor™ 488 is remarkably stable across a wide pH range (4-10).[8][10][16] A direct comparison showed that while carboxyfluorescein fluorescence drops sharply below pH 7, and Oregon Green 488 (a difluorocarboxyfluorescein) drops below pH 5, Alexa Fluor™ 488 maintains its intensity.[8]
Caption: Conceptual plot of pH vs. fluorescence for different dyes.
This makes Alexa Fluor™ 488 a more robust choice for experiments involving acidic organelles like lysosomes or endosomes, or for extracellular labeling where pH may not be strictly controlled.
Conclusion and Recommendations
Both this compound and Alexa Fluor™ 488 NHS Ester are excellent, high-performance fluorescent dyes that represent a significant improvement over older labels like FITC.
-
Choose Difluorocarboxyfluorescein NHS Ester (Oregon Green™ 488) when you need a reliable, bright, and photostable green fluorophore that offers a cost-effective alternative to the Alexa Fluor™ family, especially when your experimental system operates within a neutral to alkaline pH range. Its lower pKa makes it vastly superior to standard fluorescein.[2][3]
-
Choose Alexa Fluor™ 488 NHS Ester for the most demanding applications where maximum photostability and brightness are required.[9] It is the authoritative choice for experiments involving challenging pH environments, single-molecule detection, and when the highest signal-to-noise ratio is paramount.[7][10]
The selection ultimately depends on the specific demands of the experiment and available resources. However, for applications where data integrity cannot be compromised by environmental variables, the proven stability of Alexa Fluor™ 488 provides an unparalleled level of confidence.
References
- 1. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
A Senior Application Scientist's Guide to Protein Labeling: Difluorocarboxyfluorescein NHS Ester vs. FITC
In the landscape of protein labeling, the selection of the right fluorophore is a critical decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. For decades, Fluorescein Isothiocyanate (FITC) has been a workhorse, valued for its bright green fluorescence and amine-reactive chemistry. However, the evolution of fluorescent probes has introduced alternatives that address some of FITC's inherent limitations. This guide provides an in-depth, objective comparison between the classic FITC and a modified successor, 6-Carboxy-2',7'-difluorofluorescein, succinimidyl ester (referred to hereafter as Difluorofluorescein-SE), to empower researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
Chemical and Spectral Properties: A Tale of Two Chemistries
The fundamental difference between these two dyes lies in their amine-reactive moieties and the halogenation of the fluorescein core. FITC utilizes an isothiocyanate group, while Difluorofluorescein-SE employs an N-hydroxysuccinimide (NHS) ester. This distinction has significant implications for reaction kinetics, stability, and optimal labeling conditions.[1][2]
The addition of two electron-withdrawing fluorine atoms to the fluorescein core in Difluorofluorescein-SE dramatically alters its electronic properties, leading to key advantages in experimental settings.[3]
Table 1: Core Property Comparison
| Property | Difluorocarboxyfluorescein NHS Ester, 6-isomer | Fluorescein Isothiocyanate (FITC) |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | Isothiocyanate |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus)[4] |
| Optimal Reaction pH | 8.3 - 8.5[2] | 9.0 - 9.5[2] |
| Excitation Max (λex) | ~490 - 496 nm[3] | ~495 nm[5] |
| Emission Max (λem) | ~515 - 525 nm | ~525 nm[5] |
| Key Advantage | Lower pKa (~4.7), leading to reduced pH sensitivity in physiological range and higher photostability.[3][6] | Economical and widely documented. |
| Key Disadvantage | Higher cost. | Fluorescence is highly sensitive to pH and susceptible to photobleaching.[7][8] |
Mechanism of Action: The Chemistry of Conjugation
Both dyes target primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable covalent bond. However, the reaction chemistry and resulting linkage differ.
-
Difluorofluorescein-SE (NHS Ester): The NHS ester reacts with primary amines to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is rapid and efficient at a slightly alkaline pH of 8.3-8.5.[2][9] A significant advantage of NHS esters is their higher specificity towards primary amines compared to other nucleophiles.[9] However, they are susceptible to hydrolysis, which competes with the labeling reaction, making prompt use and appropriate buffer conditions critical.[1][2]
-
FITC (Isothiocyanate): The isothiocyanate group reacts with primary amines to form a thiourea linkage.[7] This reaction requires a higher pH (9.0-9.5) to ensure the target amine is sufficiently deprotonated and nucleophilic.[2] While the resulting thiourea bond is stable, the reaction is generally slower than that of NHS esters.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FITC and Fluorescein Dyes and Labeling Kits [arwen.tistory.com]
A Head-to-Head Comparison of Amine-Reactive Green Fluorescent Dyes: Photostability Under the Microscope
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent labeling, the quest for brighter and more stable probes is perpetual. For researchers engaged in high-resolution imaging, flow cytometry, and other demanding fluorescence applications, the photostability of a chosen dye is not a mere technicality—it is the bedrock of reliable and reproducible data. This guide provides an in-depth, objective comparison of the photostability of Difluorocarboxyfluorescein NHS Ester, 6-isomer , commercially known as Oregon Green™ 488 , against its key competitors in the green-fluorescent spectrum: Alexa Fluor™ 488 NHS Ester and DyLight™ 488 NHS Ester .
The Imperative of Photostability in Modern Fluorescence Research
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a fundamental limitation in fluorescence microscopy.[1] This phenomenon curtails the duration of imaging experiments, compromises signal-to-noise ratios, and can ultimately lead to the misinterpretation of data. The ideal fluorescent label should withstand prolonged and intense illumination, ensuring that the observed signal is a true representation of the biological process under investigation, not an artifact of dye degradation.
Difluorocarboxyfluorescein was engineered to address the significant limitations of its predecessor, fluorescein, namely its pH sensitivity and propensity for rapid photobleaching.[2][3] The addition of two fluorine atoms to the xanthene ring lowers the pKa of the fluorophore to approximately 4.7, rendering its fluorescence largely independent of pH in the physiological range.[4] More critically for this discussion, this modification also enhances its resistance to photobleaching.[2][5]
However, the market for fluorescent dyes is dynamic, with competitors such as the Alexa Fluor™ and DyLight™ series offering their own proprietary chemistries engineered for superior photophysical properties, including enhanced photostability.[6][7][8] This guide will dissect the available data to provide a clear comparison for the discerning researcher.
Comparative Analysis of Key Physicochemical and Photophysical Properties
To provide a comprehensive overview, the following table summarizes the key properties of this compound, and its primary alternatives. It is crucial to note that direct, side-by-side quantitative comparisons of photostability are not always available in published literature, and values can vary based on experimental conditions.
| Property | This compound (Oregon Green™ 488) | Alexa Fluor™ 488 NHS Ester | DyLight™ 488 NHS Ester | Fluorescein Isothiocyanate (FITC) (for reference) |
| Excitation Max (nm) | ~496 | ~494-496 | ~493 | ~494 |
| Emission Max (nm) | ~524 | ~517-519 | ~518 | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000 | ~71,000 - 73,000 | ~70,000 | ~80,000 |
| Fluorescence Quantum Yield | High | ~0.92 | High | ~0.93 |
| Relative Photostability | Higher than Fluorescein | High | High | Low |
| pH Sensitivity | pKa ~4.7 (largely insensitive at physiological pH) | Insensitive (pH 4-10) | Insensitive (pH 4-9) | pKa ~6.4 (sensitive at physiological pH) |
| Molecular Weight (NHS Ester) | 509.38 | 643.42 | ~1011 | 473.4 |
Data compiled from multiple sources.[1][2][5][8][9][10] Direct comparison of photostability should be performed under identical experimental conditions.
The Chemistry of Enhanced Photostability
The improved photostability of modern dyes like Difluorocarboxyfluorescein, Alexa Fluor™ 488, and DyLight™ 488 over traditional fluorescein derivatives stems from modifications to the core fluorophore structure. These alterations are designed to minimize the chemical pathways that lead to irreversible photodegradation.
Photobleaching is often initiated from the fluorophore's excited triplet state, which can react with molecular oxygen to produce reactive oxygen species that, in turn, destroy the dye.[11] The fluorination of the fluorescein core in Oregon Green™ 488 is thought to enhance photostability by altering the electronic properties of the molecule, making it less susceptible to photooxidation.[12] The Alexa Fluor™ and DyLight™ dyes employ proprietary chemical modifications to achieve similar or even superior resistance to photobleaching.[6][13]
Figure 1: Simplified Jablonski diagram illustrating the competing pathways of fluorescence and photobleaching.
Experimental Protocol for Quantitative Photostability Comparison
To empower researchers to make data-driven decisions based on their specific experimental context, the following protocol outlines a robust method for quantifying and comparing the photostability of different amine-reactive fluorescent dyes.
Objective
To determine the photobleaching half-life (t½)—the time required for the fluorescence intensity to decrease to 50% of its initial value—for antibody-conjugated Difluorocarboxyfluorescein, Alexa Fluor™ 488, and DyLight™ 488 under continuous illumination.
Materials
-
This compound
-
Alexa Fluor™ 488 NHS Ester
-
DyLight™ 488 NHS Ester
-
Secondary antibody (e.g., Goat anti-Mouse IgG) at a concentration of 2-10 mg/mL
-
Amine-free buffer (e.g., 1X PBS, pH 7.4)
-
1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography columns (e.g., spin columns)
-
Microscope slides and coverslips
-
Antifade mounting medium (optional, for fixed-cell comparisons)
-
Fluorescence microscope with a stable light source (e.g., LED or laser), appropriate filter sets (e.g., FITC/GFP cube), and a sensitive camera (e.g., sCMOS or EMCCD).
Methodology
Part 1: Antibody Conjugation
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.
-
Prepare Dye Stock Solutions: Immediately before use, dissolve each NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-fold molar excess of the reactive dye to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted dye using a size-exclusion spin column equilibrated with PBS.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
Figure 2: Workflow for the conjugation of NHS ester dyes to antibodies.
Part 2: Photobleaching Assay
-
Sample Preparation: Prepare a solution of the fluorescently labeled antibodies in PBS. To immobilize for imaging, adsorb the antibodies onto a clean glass coverslip by incubating for 15-20 minutes, followed by gentle washing with PBS. Mount the coverslip with a drop of PBS.
-
Microscope Setup:
-
Use a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Set the excitation light intensity to a level representative of a typical imaging experiment. Crucially, use the exact same light intensity for all samples.
-
Adjust camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Use identical settings for all experiments.
-
-
Image Acquisition:
-
Locate a field of view with uniformly labeled antibodies.
-
Acquire a time-lapse series of images under continuous illumination. The frequency and duration of acquisition will depend on the bleaching rate (e.g., one image every 5 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) over a fluorescent area and another ROI in a background region.
-
Measure the mean fluorescence intensity for both ROIs at each time point.
-
Subtract the background intensity from the signal intensity for each frame.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life (t½) is the time at which the normalized intensity reaches 50%. This can be determined directly from the curve or by fitting the data to an exponential decay function.
-
Interpreting the Results and Making an Informed Choice
When comparing the photobleaching curves, a slower decay in fluorescence intensity signifies greater photostability. The dye that maintains a higher percentage of its initial fluorescence over time is the more robust choice for applications requiring long exposure times.
While published data suggests that both Difluorocarboxyfluorescein (Oregon Green™ 488) and Alexa Fluor™ 488 offer significant improvements in photostability over fluorescein, direct comparisons often show Alexa Fluor™ 488 to be exceptionally resistant to photobleaching.[6][14] DyLight™ 488 is also marketed as having high photostability, comparable to the Alexa Fluor™ series.[8][13]
Ultimately, the most reliable way to select the optimal dye is to perform a head-to-head comparison under the specific conditions of your experimental setup, as outlined in the protocol above. Factors such as the mounting medium, the local chemical environment, and the intensity of the illumination source can all influence the rate of photobleaching.
Conclusion
The selection of an amine-reactive fluorescent dye is a critical decision that can profoundly impact the quality and reliability of experimental data. This compound (Oregon Green™ 488) represents a significant advancement over traditional fluorescein dyes, offering enhanced photostability and reduced pH sensitivity. However, for the most demanding imaging applications, alternatives such as Alexa Fluor™ 488 and DyLight™ 488 often provide even greater resistance to photobleaching. By understanding the underlying principles of photostability and employing rigorous, standardized experimental protocols for comparison, researchers can confidently select the optimal fluorescent probe to illuminate their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Alexa Fluor Brand Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. leinco.com [leinco.com]
- 8. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Difluorocarboxyfluorescein NHS Ester, 6-isomer Labeling
In the landscape of modern biological research, the covalent attachment of fluorescent dyes to proteins and peptides is a cornerstone technique. It enables researchers to track, quantify, and visualize biomolecules in a multitude of applications, from immunoassays and fluorescence microscopy to flow cytometry. However, the success of these experiments hinges on the precise and verifiable labeling of the target molecule. This guide provides an in-depth, experience-driven comparison and validation workflow for labeling with Difluorocarboxyfluorescein NHS Ester, 6-isomer, with a critical focus on mass spectrometry as the definitive analytical tool.
The Imperative of Labeling Validation
Simply reacting a fluorescent dye with a protein is not a guarantee of successful conjugation. The degree of labeling (DOL), the specific site of attachment, and the integrity of both the dye and the protein post-reaction are all critical parameters that can significantly impact experimental outcomes. Mass spectrometry (MS) offers an unparalleled ability to scrutinize the labeled product at a molecular level, providing unambiguous confirmation of successful conjugation and detailed characterization that bulk spectroscopic methods cannot achieve.
Understanding this compound
This compound, also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a high-performance, amine-reactive fluorescent dye.[1] Its key advantages over the traditional fluorescein include:
-
Enhanced Photostability: It is more resistant to photobleaching, allowing for longer exposure times in fluorescence imaging applications.[1]
-
Reduced pH Sensitivity: With a pKa of approximately 4.7 (compared to 6.4 for fluorescein), its fluorescence is largely independent of pH in the physiological range, ensuring more stable and reliable signal.[1]
-
Single Isomer Purity: The use of a single 6-isomer, as opposed to a mixture of 5 and 6-isomers, results in sharper peaks and better resolution during HPLC purification of labeled conjugates.[1]
The N-hydroxysuccinimidyl (NHS) ester functional group is the workhorse of amine-reactive labeling chemistry. It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[2][3]
Experimental Workflow: From Labeling to MS Validation
This section outlines a comprehensive, self-validating protocol for labeling a model protein, such as an IgG antibody, with this compound and subsequent validation by mass spectrometry.
Caption: Experimental workflow from protein labeling to MS validation.
Part 1: Protein Labeling Protocol
1. Preparation of Protein Solution:
-
Dissolve the antibody or protein of interest in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5.[4][5] A typical protein concentration is 2.5 mg/mL.[3]
-
Causality: The alkaline pH is crucial for deprotonating the primary amino groups, rendering them nucleophilic and reactive towards the NHS ester. Buffers containing amines, like Tris, must be avoided as they will compete for reaction with the dye.[6]
2. Preparation of Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[4] Vortex briefly to ensure complete dissolution.
3. The Labeling Reaction:
-
The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. For antibodies, a starting point is often a 10- to 20-fold molar excess of the dye.
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
4. Purification of the Labeled Protein:
-
It is essential to remove the unreacted, hydrolyzed dye from the labeled protein.
-
The most common method is gel filtration chromatography (e.g., using a Sephadex G-25 column).[6]
-
Load the reaction mixture onto the column and elute with a suitable buffer like PBS. The first colored band to elute will be the labeled protein, while the slower-moving band contains the free dye.[6]
Part 2: Mass Spectrometry Validation
1. Protein Digestion:
-
Take an aliquot of the purified, labeled protein.
-
Denature the protein (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate the free thiols (with iodoacetamide).
-
Digest the protein into smaller peptides using a protease like trypsin, which specifically cleaves at the C-terminus of lysine and arginine residues.
2. LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a tandem mass spectrometer (MS/MS).[7]
-
The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented in a collision cell, and the m/z of the fragments are measured (MS2 or MS/MS scan).[7]
3. Data Interpretation:
-
The MS/MS spectra are searched against a protein database to identify the peptide sequences.[7]
-
The presence of the Difluorocarboxyfluorescein label is confirmed by a specific mass shift in the MS1 spectrum of the modified peptide.
-
The MS/MS spectrum provides the fragmentation pattern of the labeled peptide, which allows for the precise localization of the modification to a specific amino acid residue.[8]
Interpreting the Mass Spectrometry Data
The core of the validation lies in identifying the mass shift imparted by the dye. The NHS ester group is a leaving group during the reaction. The portion of the this compound that forms the amide bond with the protein has a specific monoisotopic mass. This mass will be added to the mass of the unmodified peptide.
Caption: Illustration of the expected mass shift in the MS1 spectrum.
By analyzing the MS/MS spectrum, you can pinpoint the location of the label. The fragmentation of a peptide backbone results in a series of b- and y-ions.[8] If a lysine residue is labeled, the y-ions C-terminal to that lysine will show the mass shift, while the b-ions N-terminal to it will not. This allows for unambiguous site localization.
Comparison with Alternative Amine-Reactive Dyes
While Difluorocarboxyfluorescein is an excellent choice, several other NHS ester dyes are commonly used. The selection of a dye depends on the specific application, available instrumentation, and cost considerations.
| Feature | Difluorocarboxyfluorescein (Oregon Green™ 488) | 6-FAM (Fluorescein) | Cyanine3 (Cy3) | Alexa Fluor™ 568 |
| Excitation Max (nm) | ~496 | ~494[9] | ~555[10] | ~578 |
| Emission Max (nm) | ~524 | ~520[9] | ~565[10] | ~603 |
| Quantum Yield | High | 0.9[9] | Moderate | High |
| Photostability | High[1] | Moderate | Moderate | Very High |
| pH Sensitivity | Low (pKa ~4.7)[1] | High (pKa ~6.4) | Low | Low |
| Key Advantage | High photostability and low pH sensitivity. | Cost-effective and widely available. | Good for FRET applications. | Excellent photostability and brightness.[11] |
| Consideration | Susceptible to photobleaching and pH quenching. | Can be less bright than other dyes. | Higher cost. |
Conclusion
The validation of fluorescent labeling is not a mere formality but a critical step in ensuring the reliability and reproducibility of experimental data. This compound offers significant advantages in terms of photostability and pH insensitivity, making it a superior choice for many applications. By coupling its use with a robust mass spectrometry-based validation workflow, researchers can proceed with confidence, knowing that their labeled biomolecules are well-characterized and fit for purpose. This rigorous analytical approach underpins scientific integrity and is essential for generating high-quality, publishable data.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. aiinbioinformatics.com [aiinbioinformatics.com]
- 9. FAM NHS ester, 6-isomer, 890090-41-2 | BroadPharm [broadpharm.com]
- 10. lubio.ch [lubio.ch]
- 11. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Navigating Spectral Overlap with 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)
For researchers in cell biology, immunology, and drug development, tracking cell proliferation and population dynamics is a cornerstone of experimental design. 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) has emerged as a vital tool for these applications. This cell-permeable dye covalently labels intracellular proteins, and with each cell division, its fluorescence is halved, providing a robust method for tracking cell generations. However, the integration of CFDA-SE into multicolor fluorescence experiments, particularly in flow cytometry and microscopy, necessitates a thorough understanding of its spectral properties and potential for overlap with other commonly used fluorophores. This guide provides an in-depth comparison of CFDA-SE's spectral characteristics with other popular fluorophores, offering practical insights and experimental protocols to mitigate the challenges of spectral overlap.
The Foundation: Understanding CFDA-SE's Fluorescence
CFDA-SE itself is a non-fluorescent molecule. Upon entering a viable cell, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][2][3] The succinimidyl ester group then forms stable covalent bonds with primary amines of intracellular proteins, ensuring the fluorescent probe is retained within the cell and passed on to daughter cells upon division.[1][2][3]
The spectral characteristics of the resulting CFSE are pivotal for experimental design. It is optimally excited by the 488 nm blue laser, a standard component in most flow cytometers and confocal microscopes, with an emission maximum in the green part of the spectrum.[1][4][5]
Spectral Overlap: The Inevitable Challenge in Multicolor Analysis
In an ideal multicolor experiment, the emission spectrum of each fluorophore would be entirely distinct. However, the reality is that fluorophores have broad emission spectra, leading to a phenomenon known as spectral overlap or spillover.[1][4][6][7][8] This occurs when the fluorescence from one dye is detected in the channel designated for another, leading to false positives and inaccurate data.[1][6]
For CFDA-SE (CFSE), with its emission in the green channel, significant spectral overlap can occur with other green-emitting fluorophores commonly excited by the 488 nm laser. Furthermore, the tail of its emission spectrum can extend into detectors intended for yellow or orange fluorophores, such as Phycoerythrin (PE).[1][6]
Comparative Analysis of CFDA-SE with Common Fluorophores
To effectively design multicolor panels incorporating CFDA-SE, a direct comparison of its spectral properties with other fluorophores is essential. The following table summarizes the key spectral characteristics of CFDA-SE (as CFSE) and several commonly used fluorophores that exhibit significant spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| CFSE | 492 - 498[1][2][4][6] | 517 - 519[1][2][3][4][6] | ~73,000[9] | ~0.92[2][9] |
| FITC | 491 - 495[2][3][10][11] | 516 - 525[2][3][10][11] | 73,000 - 75,000[3][9] | 0.5 - 0.92[3] |
| Alexa Fluor 488 | 496 - 499[12][13][14] | 519 - 520[12][13][14] | 71,000 | 0.92 |
| GFP (EGFP) | 488 - 489[1][4][15][16][17] | 507 - 509[1][4][15][16][17][18] | 55,000 - 56,000[4][18] | 0.60[4] |
| PE (R-PE) | 496, 565[19][20][21] | 573 - 578[19][20][21] | 1,960,000[19][20][21] | 0.84[19][20][21] |
| PE-Texas Red | 565[6][22][23][24] | 613 - 615[6][22][24][25] | N/A | N/A |
Note: Spectral properties can vary slightly depending on the conjugation and local environment.
Visualizing Spectral Overlap
The following diagram illustrates the spectral emission overlap between CFSE and other common fluorophores excited by a 488 nm laser.
Caption: Spectral overlap of CFSE with other fluorophores.
Mitigating Spectral Overlap: Compensation in Flow Cytometry
The primary method for correcting spectral overlap in flow cytometry is compensation .[8][26][27][28][29] Compensation is a mathematical process that subtracts the spectral spillover from one fluorophore into the detector of another.[8][26][27][28][29] Accurate compensation is critical for obtaining reliable data in multicolor experiments.
Experimental Protocol: Single-Stain Compensation Controls
To perform accurate compensation, single-stain controls are essential.[28] These are samples stained with only one fluorophore, which are used to calculate the amount of spillover into other channels.
Materials:
-
Cells or compensation beads
-
CFDA-SE
-
Antibodies conjugated to spectrally overlapping fluorophores (e.g., FITC, Alexa Fluor 488, PE)
-
Appropriate buffers (e.g., PBS, Flow Cytometry Staining Buffer)
-
Flow cytometer
Methodology:
-
Prepare Single-Stain Controls:
-
Unstained Control: A sample of unstained cells or beads to establish autofluorescence levels.
-
CFDA-SE Control: Stain a sample of cells with CFDA-SE according to your standard protocol.
-
Antibody Controls: For each antibody-conjugated fluorophore in your panel, stain a separate sample of cells or compensation beads. It is crucial that the fluorophore on the compensation control is the same as in the experimental sample and that the staining is bright.
-
-
Acquire Data on the Flow Cytometer:
-
Run the unstained control to set the baseline fluorescence.
-
Run each single-stain control and record the signal in all detectors. The flow cytometry software will use this information to calculate the spillover coefficients.
-
-
Calculate and Apply Compensation Matrix:
-
Most modern flow cytometry software can automatically calculate the compensation matrix from the single-stain controls.
-
Apply this matrix to your multicolor experimental samples.
-
Caption: Workflow for preparing compensation controls.
Advanced Considerations: FRET and Tandem Dyes
When selecting fluorophores, it's also important to be aware of Förster Resonance Energy Transfer (FRET), a mechanism of energy transfer between two light-sensitive molecules.[7][13][30][31][32] FRET can occur if the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore and they are in close proximity (typically 1-10 nm).[7][13][30][31][32] In multicolor experiments, unintended FRET can lead to quenching of the donor's fluorescence and sensitized emission from the acceptor, complicating data interpretation.
Tandem dyes, such as PE-Texas Red, utilize FRET to shift the emission of a donor fluorophore (PE) to a longer wavelength via an acceptor fluorophore (Texas Red). While this expands the range of available colors, tandem dyes can be susceptible to degradation, leading to uncoupling of the donor and acceptor and resulting in unwanted donor fluorescence. Careful handling and storage of tandem dye conjugates are essential.
Conclusion
5(6)-Carboxyfluorescein diacetate succinimidyl ester is a powerful tool for cell proliferation studies. However, its successful implementation in multicolor fluorescence applications hinges on a comprehensive understanding of its spectral properties and the management of spectral overlap. By carefully selecting fluorophores, utilizing appropriate controls for compensation, and being mindful of phenomena like FRET, researchers can confidently integrate CFDA-SE into complex experimental designs, ensuring the generation of accurate and reproducible data.
References
- 1. agilent.com [agilent.com]
- 2. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 5. AAT Bioquest: The Spectra of Alexa Fluor® Dyes [aatbioquest.blogspot.com]
- 6. Spectrum [PE (phycoerythrin)-Texas Red] | AAT Bioquest [aatbio.com]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. stressmarq.com [stressmarq.com]
- 10. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 12. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 13. ossila.com [ossila.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 16. Spectrum [GFP (emerald GFP)] | AAT Bioquest [aatbio.com]
- 17. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]
- 18. FluoroFinder [app.fluorofinder.com]
- 19. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 20. PE and APC | AAT Bioquest [aatbio.com]
- 21. FluoroFinder [app.fluorofinder.com]
- 22. FluoroFinder [app.fluorofinder.com]
- 23. PE-Texas Red Tandem | AAT Bioquest [aatbio.com]
- 24. CD16/PE-Texas Red FluoroFinder [app.fluorofinder.com]
- 25. FluoroFinder [app.fluorofinder.com]
- 26. Compensation (cytometry) - Wikipedia [en.wikipedia.org]
- 27. blog.addgene.org [blog.addgene.org]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 30. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 31. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Video: Förster Resonance Energy Transfer (FRET) [jove.com]
A Researcher's Guide to Green Fluorophores: A Brightness Comparison of Difluorocarboxyfluorescein NHS Ester, 6-isomer Conjugates
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. In applications such as flow cytometry, immunofluorescence, and high-content screening, the brightness and photostability of a fluorophore-antibody conjugate are paramount for achieving high sensitivity and robust results. This guide provides an in-depth, objective comparison of Difluorocarboxyfluorescein NHS Ester, 6-isomer—commercially known as Oregon Green™ 488—with other commonly used green fluorescent dyes for protein conjugation.
The Quest for the Ideal Green Fluorophore
The ideal fluorescent label for bioconjugation should possess a high molar extinction coefficient (ε), a high fluorescence quantum yield (Φ), excellent photostability, and minimal environmental sensitivity. Brightness, a key performance metric, is the product of the molar extinction coefficient and the quantum yield (Brightness = ε × Φ). While traditional dyes like fluorescein isothiocyanate (FITC) have been workhorses in the field, they suffer from significant limitations, including pH sensitivity and rapid photobleaching.[1][2] This has driven the development of more robust alternatives.
Difluorocarboxyfluorescein, a fluorinated analog of fluorescein, was engineered to overcome these drawbacks. The introduction of electron-withdrawing fluorine atoms lowers the pKa of the fluorophore to approximately 4.7, rendering its fluorescence essentially pH-insensitive within the physiological range (pH 7.2-7.4).[3][4] In contrast, fluorescein, with a pKa of ~6.4, exhibits significantly reduced fluorescence in acidic environments.[1] Furthermore, the fluorination enhances the photostability of the dye, allowing for longer exposure times during imaging experiments.[5]
Quantitative Performance Comparison of Green Fluorophore Conjugates
To provide a clear comparison, the following table summarizes the key photophysical properties of Difluorocarboxyfluorescein (Oregon Green™ 488) and its main competitors. It is crucial to note that the quantum yield of a fluorescent dye can vary depending on its micro-environment, and conjugation to a protein can influence its photophysical properties.[6] The degree of labeling (DOL), or the number of dye molecules per antibody, also significantly impacts the final conjugate brightness, with over-labeling often leading to self-quenching and reduced fluorescence.[7][8]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Key Advantages |
| Difluorocarboxyfluorescein (Oregon Green™ 488) | ~496 | ~524 | ~73,000[9] | ~0.91 (unconjugated)[10] | ~66,430 | High photostability, pH insensitivity in physiological range.[3][5] |
| Fluorescein (FITC) | ~494 | ~520 | ~73,000[11] | ~0.92 (unconjugated)[11] | ~67,160 | Cost-effective, widely available. |
| Alexa Fluor™ 488 | ~495 | ~519 | ~71,000[12] | ~0.92 (conjugated)[13] | ~65,320 | Exceptionally bright and photostable, pH insensitive.[1][14] |
Note: The brightness values are calculated using the quantum yield of the unconjugated dye for Difluorocarboxyfluorescein and Fluorescein, as precise data for their conjugated forms can vary. The quantum yield for Alexa Fluor™ 488 is for the conjugated form.
In-Depth Analysis of Performance Characteristics
Brightness and Photostability
While the calculated brightness of unconjugated FITC and Oregon Green™ 488 are comparable, studies consistently show that conjugates of Alexa Fluor™ 488 are significantly brighter and more photostable than FITC conjugates.[1][14][15] Oregon Green™ 488 conjugates also demonstrate superior photostability compared to fluorescein.[5] In a direct comparison, Alexa Fluor™ 488 phalloidin conjugates showed negligible photobleaching under conditions where fluorescein phalloidin fluorescence decreased to 20% of its initial intensity.[2] This enhanced photostability is critical for applications requiring long or repeated exposures, such as time-lapse imaging and confocal microscopy.
pH Sensitivity
The lower pKa of Difluorocarboxyfluorescein (Oregon Green™ 488) is a significant advantage over fluorescein. In acidic intracellular compartments, such as endosomes and lysosomes, the fluorescence of FITC can be dramatically quenched, leading to signal loss.[16] The stable fluorescence of Oregon Green™ 488 across a broad physiological pH range ensures more reliable and quantitative measurements in live-cell imaging and flow cytometry applications.[1][3]
The Impact of Degree of Labeling (DOL)
The optimal brightness of a fluorescently labeled antibody is a balance between incorporating a sufficient number of fluorophores for a strong signal and avoiding excessive labeling that leads to fluorescence quenching.[7][8] It is a common misconception that a higher DOL always results in a brighter conjugate. In reality, as the DOL increases, dye molecules in close proximity can interact, leading to self-quenching and a decrease in the overall quantum yield.[6] Therefore, it is crucial to optimize the DOL for each antibody-dye pair to achieve maximal brightness.
Experimental Workflows
dot
Caption: Experimental workflow for antibody conjugation and analysis.
Protocol 1: Antibody Conjugation with this compound
This protocol provides a general procedure for labeling IgG antibodies. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody.
Materials:
-
IgG antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex® G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Antibody Solution: Adjust the antibody concentration to 2-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Difluorocarboxyfluorescein NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the antibody solution. A starting point for optimization is a 10- to 20-fold molar excess of dye to antibody. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~496 nm for Difluorocarboxyfluorescein, A_max).
-
Calculate the concentration of the antibody using the following formula:
-
Antibody Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for fluorescein derivatives).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
-
Calculate the DOL using the following formula:
-
DOL = A_max / (ε_dye × Antibody Concentration (M))
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (~73,000 M⁻¹cm⁻¹ for Difluorocarboxyfluorescein).
-
-
-
Logical Relationships in Fluorophore Selection
dot
Caption: Factors influencing the selection of an optimal green fluorophore.
Conclusion
For researchers seeking a bright, photostable, and pH-insensitive green fluorescent probe for antibody conjugation, This compound (Oregon Green™ 488) represents a significant improvement over traditional fluorescein dyes. While Alexa Fluor™ 488 often exhibits superior brightness and photostability, Oregon Green™ 488 provides a robust and reliable alternative, particularly in experiments where pH fluctuations are a concern. The ultimate choice will depend on the specific requirements of the application and the instrumentation available. By carefully considering the photophysical properties of the dye and optimizing the conjugation chemistry, researchers can ensure the generation of high-quality fluorescent probes for sensitive and reproducible results.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Oregon Green 488 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. stressmarq.com [stressmarq.com]
- 12. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Comparison of the Emission Efficiency of Four Common Green Fluorescence Dyes after Internalization into Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Labeling: Evaluating Alternatives to Carboxyfluorescein NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Amine-Reactive Fluorophores
In the realm of bioconjugation, the covalent labeling of primary amines on proteins, antibodies, and other biomolecules is a cornerstone technique. For decades, N-hydroxysuccinimide (NHS) esters of fluorescent dyes have been the go-to reagents for this purpose, prized for their ability to form stable amide bonds with lysine residues and N-terminal amino groups.[1][2][3] Among these, 5(6)-Carboxyfluorescein N-succinimidyl ester (commonly known as 5(6)-FAM, SE), has been a workhorse due to its bright green fluorescence, which aligns well with the common 488 nm laser line.[4]
However, the very characteristics that made fluorescein a pioneer in fluorescence microscopy also present limitations in the context of modern, high-sensitivity applications.[4][5] Its susceptibility to photobleaching and the pH-dependent nature of its fluorescence can compromise the quantitative accuracy and longevity of experiments.[4][5] This guide provides an in-depth comparison of viable alternatives to 5(6)-FAM, SE, offering a technical analysis of their performance, supported by experimental data and protocols to empower researchers in selecting the optimal fluorophore for their specific needs.
It is important to clarify a potential point of confusion in terminology. The term "Difluorocarboxyfluorescein NHS Ester" is not a standard nomenclature for a widely used commercial product. It is likely a misnomer for the well-established 5(6)-Carboxyfluorescein N-succinimidyl ester. This guide will therefore focus on alternatives to the latter, a reagent familiar to researchers in the field.
The Incumbent: 5(6)-Carboxyfluorescein N-succinimidyl ester (5(6)-FAM, SE)
5(6)-FAM, SE is a mixture of two isomers that react with primary amines at a slightly basic pH (typically 8.3) to form a stable amide bond.[1][2] Its enduring popularity stems from its high absorbance at 494 nm and a strong emission peak at 518 nm, making it compatible with a wide range of fluorescence instrumentation.[4]
However, its limitations are significant:
-
pH Sensitivity: The fluorescence intensity of fluorescein is highly dependent on pH, decreasing significantly in acidic environments (pKa ~6.4).[5][6] This can be a major drawback for studies involving cellular compartments with varying pH or in applications where precise quantitation is critical.
-
Photobleaching: Fluorescein is notoriously prone to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[4][7][8] This rapid loss of signal can limit its use in time-lapse imaging and other applications requiring prolonged or intense illumination.
-
Self-Quenching: At high degrees of labeling, fluorescein molecules can exhibit self-quenching, leading to a decrease in fluorescence intensity.
The Contenders: A Comparative Analysis of Modern Alternatives
The demand for more robust and reliable fluorescent probes has led to the development of a diverse array of alternatives to fluorescein. These modern dyes offer significant improvements in photostability, pH insensitivity, and quantum yield.
Key Performance Metrics for Comparison
The selection of an appropriate fluorescent probe hinges on several key performance indicators:
-
Spectral Properties (λex/λem): The excitation and emission maxima determine the compatibility with available light sources and detectors.
-
Quantum Yield (Φ): This value represents the efficiency of the fluorophore in converting absorbed light into emitted light.[9][10][11][12] A higher quantum yield translates to a brighter signal.
-
Extinction Coefficient (ε): This parameter measures the light-absorbing capability of the dye at a specific wavelength. A higher extinction coefficient contributes to a brighter signal.
-
Photostability: The resistance of the dye to photobleaching under illumination is crucial for quantitative and long-term imaging.[8][13][14]
-
pH Sensitivity: For many biological applications, a dye that maintains its fluorescence across a broad pH range is essential.[15][16][17]
-
Water Solubility: Good water solubility is important for ease of use in biological buffers and to prevent aggregation.
The following table provides a comparative overview of 5(6)-FAM, SE and its leading alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (cm⁻¹M⁻¹) | Key Advantages | Key Disadvantages |
| 5(6)-FAM, SE | 494 | 518 | ~0.92 (at high pH)[18] | 73,000[19] | Cost-effective, widely available | pH sensitive[4][5], prone to photobleaching[4][6] |
| Alexa Fluor 488 NHS Ester | 495 | 519 | 0.92[20] | 73,000[19] | High photostability, pH insensitive (pH 4-10)[4][19], bright | Higher cost than FAM |
| DyLight 488 NHS Ester | 493 | 518 | High | 70,000[21] | High photostability[22], bright, pH insensitive (pH 4-9)[22] | Higher cost than FAM |
| CF®488A NHS Ester | 490 | 515 | High | 70,000 | High photostability, bright, pH insensitive | Higher cost than FAM |
| ATTO 488 NHS Ester | 501 | 523 | 0.80 | 90,000 | Excellent photostability[23], high quantum yield[24] | Higher cost than FAM |
| Cyanine Dyes (e.g., Cy5 NHS Ester) | 650 | 670 | 0.28 | 250,000 | Red-shifted spectra minimize autofluorescence, photostable[25] | Lower quantum yield than green dyes |
In-Depth Look at Superior Alternatives
Alexa Fluor® 488
Alexa Fluor® 488 is arguably the most popular replacement for fluorescein.[26] Its spectral properties are nearly identical to those of fluorescein, allowing for its use with the same instrument settings.[19] However, its key advantages lie in its exceptional photostability and pH-insensitive fluorescence.[4][19] Conjugates of Alexa Fluor® 488 are significantly brighter and more resistant to photobleaching than their fluorescein counterparts, making them ideal for demanding applications like confocal microscopy and single-molecule detection.[27]
DyLight™ 488
The DyLight™ series of dyes offers another excellent alternative to traditional fluorophores. DyLight™ 488 boasts high fluorescence intensity, exceptional photostability, and fluorescence that remains high over a broad pH range (pH 4-9).[21][22] These dyes are also highly water-soluble, which facilitates conjugation reactions and prevents the precipitation of labeled proteins.[22]
ATTO Dyes
ATTO dyes are a family of fluorescent labels known for their exceptional photostability and high fluorescence quantum yields.[23][24][] The rigid molecular structure of ATTO dyes minimizes isomerization, leading to consistent optical properties.[23] ATTO 488, with its excitation and emission in the green spectral region, serves as a high-performance alternative to fluorescein, particularly in applications where photostability is paramount.[23]
Cyanine Dyes (Cy™ Dyes)
For applications where cellular autofluorescence is a concern, shifting to longer wavelength dyes such as the cyanine family (e.g., Cy5) is a common strategy.[25] Cy5 NHS ester reacts with amines to create intensely red-fluorescent conjugates. These dyes are excited by red lasers (e.g., 633 nm or 647 nm), a spectral region where background fluorescence from cells and tissues is significantly lower.[25] While their quantum yields are generally lower than green-emitting dyes, their high extinction coefficients and the reduced background contribute to excellent signal-to-noise ratios.[25][29]
Experimental Workflows and Protocols
The fundamental principle of labeling primary amines with NHS esters is consistent across different dyes. The following sections provide a detailed experimental workflow and specific protocols for 5(6)-FAM, SE and a superior alternative, Alexa Fluor® 488 NHS Ester.
General Amine Labeling Workflow
The process of labeling a protein with an amine-reactive dye can be broken down into several key steps:
Caption: General workflow for protein labeling with an amine-reactive dye.
Protocol 1: Labeling an Antibody with 5(6)-Carboxyfluorescein N-succinimidyl ester (5(6)-FAM, SE)
Rationale: This protocol outlines the traditional method for labeling an IgG antibody with 5(6)-FAM, SE. The use of a sodium bicarbonate buffer at pH 8.3 ensures that the primary amines on the antibody are deprotonated and available for reaction with the NHS ester.[2] Anhydrous DMSO is used to dissolve the moisture-sensitive NHS ester.[2]
Materials:
-
IgG antibody to be labeled (in an amine-free buffer like PBS)
-
5(6)-Carboxyfluorescein N-succinimidyl ester (5(6)-FAM, SE)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[31] The labeled antibody will elute first.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for the dye).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.
-
Protocol 2: Labeling an Antibody with Alexa Fluor® 488 NHS Ester
Rationale: This protocol is similar to the one for 5(6)-FAM, SE, reflecting the shared NHS ester chemistry. The key difference lies in the superior performance of the resulting conjugate in terms of brightness and photostability.
Materials:
-
IgG antibody to be labeled (in an amine-free buffer like PBS)
-
Alexa Fluor® 488 NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the antibody solution at a concentration of at least 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[19]
-
-
Prepare the Dye Stock Solution:
-
Prepare a 10 mg/mL solution of Alexa Fluor® 488 NHS Ester in anhydrous DMSO.[31]
-
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Purify the labeled antibody using a gel filtration column as described in Protocol 1.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance at 280 nm and 495 nm.
-
Calculate the DOL using the extinction coefficient of Alexa Fluor® 488 (73,000 cm⁻¹M⁻¹ at 495 nm).[19]
-
Conclusion: Making an Informed Choice
While 5(6)-Carboxyfluorescein N-succinimidyl ester has been a foundational tool in bioconjugation, its inherent limitations, particularly its pH sensitivity and susceptibility to photobleaching, have paved the way for a new generation of superior fluorescent dyes.[4][5] Alternatives such as Alexa Fluor® 488, DyLight™ 488, and ATTO 488 offer significant improvements in photostability and pH insensitivity, leading to more robust and reproducible experimental outcomes.[22][23] For applications requiring detection in the far-red spectrum to minimize autofluorescence, cyanine dyes like Cy5 are an excellent choice.[25]
The selection of the optimal amine-reactive dye should be a deliberate decision based on the specific demands of the experiment, including the required sensitivity, the imaging modality, and the need for quantitative accuracy. By understanding the performance characteristics of these modern fluorophores, researchers can enhance the quality and reliability of their fluorescence-based assays.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 4. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. edinst.com [edinst.com]
- 12. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 13. Photostable and photoswitching fluorescent dyes for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OPG [opg.optica.org]
- 15. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Thermo Scientific DyLight 488 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 23. blog.biosearchtech.com [blog.biosearchtech.com]
- 24. ATTO Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 25. Cyanine 5 amine [equivalent to Cy5® amine] | AAT Bioquest [aatbio.com]
- 26. vectorlabs.com [vectorlabs.com]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 29. biotium.com [biotium.com]
- 30. columbiabiosciences.com [columbiabiosciences.com]
- 31. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Difluorocarboxyfluorescein NHS Ester, 6-isomer
As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the successful application of our reagents but also the safety and integrity of your laboratory environment. This guide provides a detailed, authoritative framework for the proper disposal of Difluorocarboxyfluorescein NHS Ester, 6-isomer (also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer). Adherence to these procedures is critical for regulatory compliance, environmental stewardship, and, most importantly, the safety of you and your colleagues.
Difluorocarboxyfluorescein NHS Ester is an amine-reactive fluorescent dye, valued for its photostability and pH-insensitivity in physiological ranges.[1][2] However, the very feature that makes it effective for labeling—the N-hydroxysuccinimide (NHS) ester—also classifies it as a reactive chemical that requires deactivation before disposal.
Part 1: Core Safety and Hazard Assessment
Before handling or disposing of this reagent, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). All operations involving the solid powder or concentrated solutions must be conducted in a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required equipment.
| Category | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before each use.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Goggles provide maximum protection against splashes.[4] |
| Body Protection | Full-length laboratory coat | Should be worn fully buttoned to protect skin and clothing.[4][5] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid powder to prevent inhalation of dust particles.[5][6] |
Part 2: The Chemistry of Deactivation: A Self-Validating System
The foundation of safe disposal for this compound lies in the intentional and verifiable deactivation of its reactive N-hydroxysuccinimide (NHS) ester group. NHS esters are highly susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the compound incapable of reacting with primary amines.[5][7]
The rate of this hydrolysis is highly dependent on pH. While slow at acidic pH, it accelerates significantly in neutral to alkaline conditions (pH 7-9).[5][7] By forcing this hydrolysis reaction to completion, we transform the reactive reagent into a more stable, non-reactive chemical waste, ensuring a trustworthy and safe disposal pathway.
Part 3: Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. Never dispose of this chemical, in any form, down the sanitary sewer.[4][8][9]
Protocol A: Unused Reagent and Solutions in Anhydrous Solvents (e.g., DMSO, DMF)
This protocol focuses on the chemical inactivation (quenching) of the reactive NHS ester prior to collection.
Experimental Protocol: Quenching
-
Preparation: In a designated chemical fume hood, select a container (e.g., a beaker or flask) that is at least twice the volume of your waste solution.
-
Quenching Solution: Prepare a quenching solution. A simple and effective option is a 1 M solution of a mild amine, such as Tris buffer, at a pH between 7.5 and 8.5. Alternatively, a 1 M solution of sodium bicarbonate can be used to facilitate hydrolysis.[5]
-
Dissolution (if solid): If disposing of solid powder, first dissolve it in a minimal amount of a compatible anhydrous solvent like DMSO or DMF.[1][2]
-
Quenching Reaction: Slowly and carefully add the Difluorocarboxyfluorescein NHS Ester solution to an excess of the quenching solution. Stir gently. The amine in the Tris buffer will react with and neutralize the NHS ester.
-
Incubation: Allow the mixture to stand for at least one hour at room temperature. This ensures the quenching reaction proceeds to completion.[3]
-
Collection: Transfer the resulting quenched solution to a designated, clearly labeled hazardous waste container for aqueous or organic waste, depending on the primary solvent used.[5][10]
Protocol B: Dilute Aqueous Solutions from Bioconjugation Reactions
For aqueous solutions resulting from labeling experiments, the primary goal is to ensure any unreacted NHS ester is fully hydrolyzed.
Experimental Protocol: Hydrolysis Confirmation & Collection
-
pH Adjustment: Check the pH of the aqueous waste solution. If it is acidic, adjust it to a range of 7.0-8.5 using a small amount of a suitable buffer, such as sodium bicarbonate.[5]
-
Incubation: Let the solution stand for a minimum of one hour to ensure complete hydrolysis of any residual reactive ester.
-
Collection: Transfer the solution to your institution's designated hazardous aqueous waste container. The container must be properly sealed and labeled.[10]
Protocol C: Contaminated Solid Waste and Labware
All solid materials that have come into contact with Difluorocarboxyfluorescein NHS Ester are considered contaminated and must be disposed of as hazardous waste.
Experimental Protocol: Segregation & Collection
-
Segregation: Do not mix contaminated labware with non-hazardous laboratory trash.[5][8]
-
Collection: Collect all contaminated solid materials—including pipette tips, microcentrifuge tubes, gloves, and weighing papers—in a designated solid hazardous waste container or a clearly labeled, sealed bag.[8]
-
Decontamination: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) to remove the compound, followed by a thorough wash with soap and water. The solvent rinsate must be collected as hazardous liquid waste.[10]
-
Disposal: The sealed container for solid waste should be clearly labeled as "Hazardous Waste" and include the name of the chemical contaminant.[5]
Part 4: Final Waste Management and Logical Workflow
Proper segregation, labeling, and storage are critical final steps before institutional pickup.
Waste Management Summary
| Waste Type | Collection Container | Labeling Requirements | Final Disposal Route |
| Quenched Liquid Waste | Compatible, sealed hazardous waste container (e.g., HDPE) | "Hazardous Waste," "Difluorocarboxyfluorescein (Quenched)," list of solvents. | Institutional EHS Pickup |
| Contaminated Solid Waste | Designated, sealed solid hazardous waste container | "Hazardous Waste," "Solid Waste Contaminated with Difluorocarboxyfluorescein." | Institutional EHS Pickup |
| Empty Reagent Vials | Regular trash (after triple rinsing) | Deface original label.[9] Rinsate must be collected as hazardous waste. | Institutional EHS Pickup |
All hazardous waste must be stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.[8][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for Difluorocarboxyfluorescein NHS Ester.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling Difluorocarboxyfluorescein NHS Ester, 6-isomer
This guide provides an essential framework for the safe handling, use, and disposal of Difluorocarboxyfluorescein NHS Ester, 6-isomer. As a highly reactive labeling reagent, its efficacy is directly linked to its chemical instability. Understanding and controlling the factors that affect its stability are paramount not only for experimental success but also for laboratory safety. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory practice.
Core Chemical Principles: Understanding the Reagent
This compound, is a superior fluorescent labeling dye, valued for its photostability and a pKa of approximately 4.7, which renders its fluorescence largely insensitive to pH changes in the physiological range.[1][2] Its utility is derived from the N-hydroxysuccinimide (NHS) ester group, which is highly reactive toward primary amines found on proteins, peptides, and other biomolecules, forming stable amide bonds.[3][4][5]
However, this reactivity is also its primary vulnerability. The NHS ester is extremely susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the reagent inactive.[6][7] Therefore, meticulous control over moisture is the single most critical factor in its handling.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling NHS ester compounds, particularly in their solid, powdered form.[3] The following table outlines the minimum required PPE and the scientific rationale for each.
| Body Area | Required PPE | Rationale & Best Practices |
| Eyes & Face | Chemical safety goggles meeting ANSI Z87.1 standards.[8] A face shield is recommended over goggles when handling larger quantities or when there is a significant splash risk.[9][10] | Protects against accidental splashes of the reagent solution (in solvents like DMSO or DMF) and airborne particles of the powder. Standard safety glasses do not provide an adequate seal against splashes or dust.[11] |
| Hands | Chemically resistant, disposable nitrile gloves.[3][8] | Provides necessary protection from incidental skin contact. Nitrile is preferred for its resistance to a broad range of chemicals, including the solvents used to dissolve the reagent. Gloves must be inspected before use and changed immediately upon contamination.[8] |
| Body | A full-length laboratory coat.[3][12] | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Work in a certified chemical fume hood, especially when weighing and handling the solid powder.[8][13] | A primary engineering control is the most effective way to prevent inhalation of fine powder or aerosols. This minimizes respiratory tract exposure. |
| Feet | Closed-toe shoes.[8] | Protects feet from potential spills of chemical solutions. |
Operational Workflow: From Vial to Reaction
Proper handling from the moment the vial is removed from the freezer is crucial to preserving the reagent's reactivity. The following workflow is designed to minimize exposure to atmospheric moisture.
Caption: Workflow for Handling Moisture-Sensitive NHS Ester Reagents.
Causality Behind Key Steps:
-
Equilibration: Allowing the vial to warm to room temperature before opening is critical. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, initiating hydrolysis and inactivating the reagent.[7]
-
Anhydrous Solvents: Using high-quality, anhydrous-grade dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is essential.[1][2] These solvents have very low water content, protecting the NHS ester from hydrolysis in the stock solution.
-
pH Control: The rate of NHS ester hydrolysis is highly dependent on pH, increasing dramatically at pH values above 8.5.[6] While the reaction with primary amines is also pH-dependent, a pH range of 7.2-8.5 offers the best compromise between efficient conjugation and minimal reagent degradation.[12]
-
Aliquotting: Preparing single-use aliquots prevents the repeated opening of the main stock solution, which introduces moisture with each use and leads to progressive degradation of the reagent.
Spill and Waste Management
Accidents happen, and a clear plan for spill cleanup and waste disposal is a cornerstone of laboratory safety. All waste containing this reagent must be treated as hazardous chemical waste.[12][14]
Spill Response Protocol
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don your full, appropriate PPE before approaching the spill.
-
Contain the Spill:
-
For Solid Powder: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.
-
For Liquid Solution: Cover with an appropriate chemical absorbent pad or material.
-
-
Clean Up: Carefully sweep or wipe the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal and Deactivation Plan
The primary goal of disposal is to safely neutralize the reactive NHS ester group before the waste leaves the laboratory.
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired Solid Product | Collect in the original, sealed vial. Place in a designated, clearly labeled hazardous solid waste container.[12] | Solid chemical waste must be segregated from regular trash and handled by the institution's Environmental Health and Safety (EHS) office.[15] |
| Contaminated Disposables | Place all contaminated items (gloves, pipette tips, absorbent pads) into a sealed bag and dispose of them in the solid hazardous waste stream. | Prevents the spread of chemical contamination and ensures these items are not disposed of in standard municipal waste. |
| Aqueous Waste Solutions | The reactive NHS ester must be deactivated via hydrolysis or quenching before collection.[12][16] Once deactivated, collect the solution in a labeled hazardous aqueous waste container.[15][17] | Direct disposal of the active ester into aqueous waste streams is irresponsible. Deactivation renders the compound less reactive and safer for consolidation and final disposal.[16] |
Experimental Protocol: NHS Ester Deactivation
This protocol should be performed in a chemical fume hood.
-
Prepare for Deactivation: For the aqueous waste solution containing the active NHS ester, prepare a quenching solution (e.g., 1M Tris or glycine) or a buffer to adjust the pH.
-
Quenching (Preferred Method): Add an excess of the quenching solution (a 1.5 to 2-fold molar excess of amine over the ester is sufficient) to the waste. The primary amines in Tris or glycine will rapidly react with and neutralize any remaining NHS ester.[12]
-
Hydrolysis (Alternative): Alternatively, adjust the pH of the solution to ~8.5 and stir for at least one hour to promote hydrolysis of the NHS ester into a more stable carboxylic acid.[12]
-
Incubation: Allow the mixture to react for at least 60 minutes at room temperature to ensure complete deactivation.[16]
-
Collect for Disposal: Transfer the now-deactivated solution to a designated hazardous aqueous waste container. Ensure the container is properly labeled with all chemical contents and sealed.[12][18]
-
Arrange Pickup: Store the sealed container in a designated chemical waste storage area and arrange for pickup through your institution's EHS office.[19]
By adhering to these rigorous handling and disposal protocols, researchers can ensure the integrity of their experiments while maintaining a safe and compliant laboratory environment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. benchchem.com [benchchem.com]
- 13. shop.fidabio.com [shop.fidabio.com]
- 14. benchchem.com [benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
